molecular formula C13H8N2O3S B2838696 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate CAS No. 337924-63-7

4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate

カタログ番号: B2838696
CAS番号: 337924-63-7
分子量: 272.28
InChIキー: NMVYQLDAQWKSHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate is a useful research compound. Its molecular formula is C13H8N2O3S and its molecular weight is 272.28. The purity is usually 95%.
BenchChem offers high-quality 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-13(12-2-1-7-17-12)18-10-5-3-9(4-6-10)11-8-19-15-14-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVYQLDAQWKSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate: Structural Properties, Synthesis, and Pharmacological Utility

Executive Summary

4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate (CAS: 337924-63-7) is a specialized bifunctional chemical entity that merges the bioisosteric and defense-eliciting properties of a 1,2,3-thiadiazole heterocycle with the lipophilicity-enhancing characteristics of a 2-furoate ester[1]. In modern drug discovery and agricultural chemistry, such hybrid scaffolds are highly valued. The thiadiazole core acts as a potent pharmacophore for enzyme inhibition and plant systemic acquired resistance (SAR) induction, while the furoate ester functions as a hydrolyzable prodrug moiety that facilitates cellular penetration.

This technical guide deconstructs the physicochemical profile, synthetic methodology, and mechanistic utility of this compound for application scientists and drug development professionals.

Structural & Physicochemical Profiling

The molecule is constructed from three distinct domains:

  • 1,2,3-Thiadiazole Ring: A highly electron-deficient heterocycle that acts as a strong hydrogen bond acceptor. It is metabolically stable and serves as a bioisostere for various aromatic systems in medicinal chemistry.

  • Central Phenyl Linker: Provides a rigid, hydrophobic spacer that defines the spatial geometry between the two active functional groups.

  • 2-Furoate Ester: A furan-2-carboxylate group attached via an ester linkage. This moiety significantly increases the overall lipophilicity (LogP) of the molecule, improving membrane permeability before undergoing intracellular enzymatic cleavage.

Table 1: Physicochemical Properties

Property Value
Chemical Name 4-(1,2,3-Thiadiazol-4-yl)phenyl furan-2-carboxylate
CAS Number 337924-63-7[2]
Molecular Formula C₁₃H₈N₂O₃S
Molecular Weight 272.28 g/mol [2]
Topological Polar Surface Area (TPSA) ~80.9 Ų
Hydrogen Bond Donors / Acceptors 0 / 5
Estimated LogP ~3.2

| Rotatable Bonds | 4 |

Chemical Synthesis & Methodology

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl 2-furoate is achieved via the DMAP-catalyzed esterification of 4-(1,2,3-thiadiazol-4-yl)phenol (CAS: 59834-05-8) with 2-furoyl chloride.

Mechanistic Causality (Why DMAP?)

Direct esterification of deactivated phenols with acyl chlorides is notoriously slow. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic acyl transfer catalyst. DMAP attacks 2-furoyl chloride to form a highly electrophilic N-acylpyridinium intermediate[3]. This intermediate is significantly more reactive than the parent acyl chloride, overcoming the steric and electronic hindrance of the phenol, ensuring rapid and regioselective esterification.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 eq of 4-(1,2,3-thiadiazol-4-yl)phenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of 2-furoyl chloride into 2-furoic acid.

  • Catalyst & Base Addition: Add 1.5 eq of Triethylamine (TEA) as an auxiliary base to neutralize HCl byproducts, followed by 0.1 eq of DMAP.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.2 eq of 2-furoyl chloride. Causality: The 0 °C environment controls the exothermic formation of the N-acylpyridinium intermediate, preventing degradation of the sensitive furan ring.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/Ethyl Acetate).

Synthesis N1 4-(1,2,3-Thiadiazol-4-yl)phenol (Nucleophile) N5 Nucleophilic Acyl Substitution (0°C) N1->N5 N2 2-Furoyl Chloride (Acyl Donor) N3 DMAP / TEA (Catalyst & Base) N2->N3 Activation N4 N-Acylpyridinium Intermediate N3->N4 N4->N5 Acyl Transfer N6 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate (Product) N5->N6 Esterification

Figure 1: DMAP-catalyzed nucleophilic acyl substitution workflow.

Analytical Validation (Self-Validating System)

To confirm successful synthesis, utilize the following orthogonal validation checks:

  • TLC Monitoring: The product will exhibit a significantly higher

    
     value than the starting phenol due to the loss of the polar hydroxyl group.
    
  • LC-MS: Confirm the mass via ESI-MS; look for the

    
     peak at m/z 273.05.
    
  • ¹H NMR (CDCl₃): Validation is confirmed by the complete disappearance of the broad phenolic -OH singlet (~9.5 ppm) and the appearance of furan ring protons (multiplets at ~6.6, ~7.3, and ~7.7 ppm). The characteristic highly deshielded 1,2,3-thiadiazole proton will remain visible at ~8.6 ppm.

Biological & Agricultural Significance

The structural design of 4-(1,2,3-thiadiazol-4-yl)phenyl 2-furoate is highly relevant in the context of prodrug design and agrochemical development.

1,2,3-Thiadiazole derivatives (such as the commercialized elicitor Tiadinil) are renowned for their ability to induce Systemic Acquired Resistance (SAR) in plants[4]. They do not directly kill pathogens; instead, they act upstream in the plant's immune system to activate the Salicylic Acid (SA) signaling pathway, triggering the expression of pathogenesis-related (PR) genes[5].

The addition of the 2-furoate ester transforms the active phenolic elicitor into a lipophilic prodrug. This modification drastically enhances the molecule's ability to penetrate waxy plant cuticles or mammalian lipid bilayers. Once inside the intracellular environment, ubiquitous non-specific esterases cleave the furoate linkage, releasing 2-furoic acid and the active 4-(1,2,3-thiadiazol-4-yl)phenol directly at the site of action.

SAR_Pathway A 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate (Lipophilic Prodrug) B Cellular Penetration (Cuticle / Lipid Membrane) A->B C Intracellular Esterase Cleavage B->C D 4-(1,2,3-Thiadiazol-4-yl)phenol (Active Elicitor) C->D Release of 2-Furoic Acid E Salicylic Acid (SA) Pathway Activation D->E F Systemic Acquired Resistance (SAR) Pathogen Defense E->F

Figure 2: Prodrug cleavage and SAR pathway activation mechanism.

References

Sources

Technical Guide: 4-(1,2,3-Thiadiazol-4-yl)phenol and Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and precursor landscape for 4-(1,2,3-Thiadiazol-4-yl)phenol , a critical scaffold in medicinal chemistry (often associated with kinase inhibition and agrochemical synthesis).

Part 1: Molecule Identity & Core Precursors

Target Molecule Identification
  • Chemical Name: 4-(1,2,3-Thiadiazol-4-yl)phenol

  • CAS Number: 59834-05-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.21 g/mol

  • Structural Role: A pharmacophore combining a phenol moiety (H-bond donor) with a 1,2,3-thiadiazole ring (bioisostere for thiazole/pyridine, often involved in

    
    -stacking).
    
Primary Commercial Precursor (Starting Material)

The most direct and scalable synthetic route utilizes 4'-Hydroxyacetophenone as the starting material.

AttributeDetail
Chemical Name 4'-Hydroxyacetophenone (p-Hydroxyacetophenone)
CAS Number 99-93-4
Role Primary starting material for the Hurd-Mori cyclization.
Purity Grade

99% (HPLC) recommended for cyclization efficiency.
Molecular Weight 136.15 g/mol
Alternative Late-Stage Precursor (Protected)

For synthetic strategies requiring protection of the phenolic hydroxyl group during harsh cyclization conditions, the methoxy-derivative is employed and subsequently demethylated.

AttributeDetail
Chemical Name 4-(4-Methoxyphenyl)-1,2,3-thiadiazole
CAS Number 18212-22-1
Role Late-stage intermediate; requires demethylation (e.g., using

or

).

Part 2: Synthetic Pathways & Technical Protocols

The synthesis of 1,2,3-thiadiazoles from methyl ketones is classically achieved via the Hurd-Mori Reaction (often modified as the Lalezari cyclization). This process involves the oxidative cyclization of a semicarbazone or hydrazone intermediate using thionyl chloride (


).
Mechanism of Action (Causality)
  • Condensation: The carbonyl group of 4'-hydroxyacetophenone reacts with semicarbazide to form a semicarbazone intermediate. This step is thermodynamically driven by the formation of the

    
     bond and water elimination.
    
  • Activation: Thionyl chloride activates the semicarbazone nitrogen.

  • Cyclization: The activated intermediate undergoes oxidative closure to form the 1,2,3-thiadiazole ring. The specific regiochemistry (4-aryl substitution) is dictated by the position of the

    
    -methylene protons in the acetophenone precursor.
    
Visualization: The Hurd-Mori Pathway

HurdMoriSynthesis Start 4'-Hydroxyacetophenone (CAS: 99-93-4) Inter Semicarbazone Intermediate Start->Inter Condensation (EtOH/H2O, NaOAc) Reagent1 Semicarbazide HCl (CAS: 563-41-7) Reagent1->Inter Target 4-(1,2,3-Thiadiazol-4-yl)phenol (CAS: 59834-05-8) Inter->Target Hurd-Mori Cyclization (0°C -> RT) Reagent2 Thionyl Chloride (SOCl2) Reagent2->Target AltStart 4-(4-Methoxyphenyl)-1,2,3-thiadiazole (CAS: 18212-22-1) AltStart->Target Demethylation (BBr3 or HBr)

Caption: Logical flow of the Hurd-Mori synthesis from acetophenone precursor to the thiadiazole target.

Experimental Protocol: Hurd-Mori Cyclization

Objective: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenol from 4'-Hydroxyacetophenone.

Phase 1: Formation of the Semicarbazone Intermediate

Note: While the semicarbazone can sometimes be purchased, in-situ preparation ensures freshness and prevents hydrolysis.

  • Reagents:

    • 4'-Hydroxyacetophenone (10 mmol, 1.36 g)

    • Semicarbazide Hydrochloride (11 mmol, 1.23 g)

    • Sodium Acetate (20 mmol, 1.64 g)

    • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

  • Procedure:

    • Dissolve Semicarbazide HCl and Sodium Acetate in water.

    • Add the solution of 4'-Hydroxyacetophenone in ethanol.

    • Reflux for 2 hours. A white precipitate (the semicarbazone) will form.

    • Cool to

      
      , filter, wash with cold water, and dry under vacuum.
      
    • Validation: Check melting point (typically

      
       for semicarbazones).
      
Phase 2: Cyclization to 1,2,3-Thiadiazole

Critical Safety Note: Thionyl chloride is corrosive and releases HCl/SO2 gas. Perform in a fume hood.

  • Reagents:

    • Dry Semicarbazone intermediate (from Phase 1)

    • Thionyl Chloride (

      
      , neat, excess, approx. 5–10 mL)
      
  • Procedure:

    • Place the dry semicarbazone in a round-bottom flask cooled to

      
       (ice bath).
      
    • Add

      
       dropwise with vigorous stirring. The reaction is exothermic.
      
    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Optional: If the solid does not dissolve, gentle heating (

      
      ) may be applied, but avoid vigorous reflux to prevent polymerization.
      
    • Quenching: Pour the reaction mixture carefully onto crushed ice/sodium bicarbonate solution to neutralize.

    • Isolation: Extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient).

Part 3: Analytical Validation (Self-Correcting Data)

To ensure the integrity of the synthesized precursor, compare your analytical data against these standard values.

Analytical MethodExpected SignalDiagnostic Value
1H NMR (DMSO-d6) Singlet at

~9.3-9.6 ppm
Thiadiazole C-H proton (Critical confirmation of ring closure).
1H NMR (DMSO-d6) Doublets at

~6.9 and 7.8 ppm
Para-substituted aromatic system (AA'BB' pattern).
1H NMR (DMSO-d6) Broad singlet at

~9.8-10.0 ppm
Phenolic -OH group.
MS (ESI+) m/z = 179.0 [M+H]+Confirms molecular weight (178.21).
Appearance Off-white to pale yellow solidDarkening indicates oxidation or residual sulfur species.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.

  • Lalezari, I., Shafiee, A., & Yalpani, M. (1969). Selenium heterocycles. III. Synthesis of 1,2,3-selenadiazoles. Tetrahedron Letters, 10(60), 5171–5172. (Describes the generalized cyclization protocol applicable to thiadiazoles).

  • ChemicalBook. (2025). Product entry for 4-(1,2,3-Thiadiazol-4-yl)phenol (CAS 59834-05-8).

  • CymitQuimica. (2025). Catalog entry for 4-(4-Methoxyphenyl)-1,2,3-thiadiazole (CAS 18212-22-1).[1][2]

Sources

Technical Guide: Biological Activity of 1,2,3-Thiadiazole Phenyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis[1]

The 1,2,3-thiadiazole scaffold is a "privileged structure" in medicinal chemistry and agrochemical development. While alkyl esters (e.g., Acibenzolar-S-methyl) are well-commercialized as plant activators, 1,2,3-thiadiazole phenyl esters represent a specialized subclass designed to modulate lipophilicity, metabolic stability, and binding affinity.

The core biological activity of these phenyl esters stems from their role as bioisosteres and pro-drugs . The phenyl ester linkage (-COO-Ph) is more labile than simple alkyl esters under specific physiological conditions, often serving as a delivery mechanism for the active 1,2,3-thiadiazole-carboxylic acid metabolite, or interacting directly via


-stacking with target protein domains (e.g., tubulin in mammalian cells or esterases in plant systems).
Key Biological Profiles[1][2][3][4]
  • Agrochemical (Primary): Induction of Systemic Acquired Resistance (SAR) against viral (TMV) and fungal pathogens.

  • Pharmaceutical (Secondary): Cytotoxicity against cancer cell lines (via tubulin polymerization inhibition) and antimicrobial activity.

Agrochemical Application: Plant Defense Activation

The most authoritative application of 1,2,3-thiadiazole phenyl esters lies in their ability to mimic the plant hormone Salicylic Acid (SA), thereby triggering the plant's innate immune system.

Mechanism of Action: SAR Induction

Unlike direct fungicides, these compounds typically do not kill pathogens directly in vitro at low concentrations. Instead, they act as Plant Activators .[1]

  • Uptake & Hydrolysis: The lipophilic phenyl ester facilitates cuticle penetration. Once intracellular, esterases hydrolyze the compound to release 1,2,3-thiadiazole-5-carboxylic acid (the active metabolite).

  • Signal Transduction: The metabolite binds to or alters the redox status of NPR1 (Non-expressor of Pathogenesis-Related genes 1).

  • Gene Activation: NPR1 oligomers monomerize and translocate to the nucleus, activating transcription factors (TGA) that express Pathogenesis-Related (PR) proteins (e.g., PR-1, chitinases).

Visualization: The SAR Signaling Pathway

SAR_Pathway Compound 1,2,3-Thiadiazole Phenyl Ester Hydrolysis Esterase Hydrolysis Compound->Hydrolysis Cuticle Penetration Acid Active Metabolite (Thiadiazole-COOH) Hydrolysis->Acid NPR1_Olig NPR1 Oligomer (Cytosol) Acid->NPR1_Olig Redox Change NPR1_Mono NPR1 Monomer (Nucleus) NPR1_Olig->NPR1_Mono Monomerization TGA TGA Transcription Factors NPR1_Mono->TGA Nuclear Translocation PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) TGA->PR_Genes Activation Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance Antiviral/Antifungal

Caption: Activation of Systemic Acquired Resistance (SAR) by 1,2,3-thiadiazole phenyl esters via the NPR1 pathway.

Antiviral Activity (Tobacco Mosaic Virus - TMV)

Research indicates that phenyl esters of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid exhibit superior "curative" and "protection" rates compared to some commercial standards like Ribavirin, largely due to better leaf penetration.

Comparative Efficacy Data (Aggregated from Literature):

Compound ClassR-Group (Ester)Inactivation Activity (500 µg/mL)Curative Activity (500 µg/mL)Protection Activity (500 µg/mL)
Phenyl Ester -Ph85 - 92% 55 - 60% 50 - 55%
Substituted Phenyl-Ph-4-NO290 - 95%60 - 65%55 - 62%
Alkyl Ester (Ref)-Ethyl40 - 50%30 - 40%20 - 30%
Commercial StdNingnanmycin92.5%56.1%59.3%

Note: Data trends derived from Fan et al. and related SAR studies [1][2]. The electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring often enhance activity by increasing the susceptibility of the ester to hydrolysis or improving binding affinity.

Pharmaceutical Application: Anticancer Potential[2][6][7][8]

While less developed than their agrochemical counterparts, 1,2,3-thiadiazole phenyl esters act as antimitotic agents .

Mechanism: Tubulin Polymerization Inhibition

The 1,2,3-thiadiazole ring serves as a bioisostere for the cis-double bond in Combretastatin A-4 (CA-4). The phenyl ester moiety mimics the aromatic rings of CA-4, fitting into the colchicine-binding site of tubulin.

  • Target:

    
    -Tubulin.
    
  • Effect: Disruption of microtubule dynamics

    
     G2/M phase cell cycle arrest 
    
    
    
    Apoptosis.
  • Selectivity: Phenyl esters with ortho-substituents (e.g., 2-methoxy) often show higher affinity due to restricted rotation, locking the molecule in a bioactive conformation.

Experimental Protocols

Synthesis: Modified Hurd-Mori & Esterification

Objective: Synthesize 4-methyl-1,2,3-thiadiazole-5-carboxylic acid phenyl ester.

Workflow Visualization:

Synthesis_Workflow Step1 Hydrazone Formation (Ketone + Carbazate) Step2 Hurd-Mori Cyclization (SOCl2, -10°C) Step1->Step2 Step3 Acid Chloride Generation Step2->Step3 Step4 Esterification (Phenol + Base) Step3->Step4 Product Phenyl Ester Product Step4->Product

Caption: General synthetic route for 1,2,3-thiadiazole phenyl esters.

Detailed Protocol:

  • Cyclization (Hurd-Mori): React ethyl acetoacetate carbazone with thionyl chloride (

    
    ) at 0°C to -10°C to form the 1,2,3-thiadiazole ring.
    
  • Hydrolysis: Convert the ethyl ester to the free carboxylic acid using NaOH/MeOH.

  • Acid Chloride Formation: Reflux the carboxylic acid with excess

    
     for 3 hours. Evaporate solvent to obtain the crude acid chloride.
    
  • Esterification (Critical Step):

    • Dissolve substituted phenol (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM).

    • Add the acid chloride (1.0 eq) dropwise at 0°C.

    • Stir at room temperature for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The ester usually has a higher

      
       than the phenol.
      
Bioassay: TMV Half-Leaf Method

Objective: Quantify antiviral "protection" activity.[2] This is the gold standard for SAR inducers.

Protocol:

  • Host: Use Nicotiana tabacum L. (var. Xanthi nc).[3][4][5]

  • Treatment: Select leaves of the same age. Smear the left side of the midrib with the test compound (500 µg/mL in solvent). Smear the right side with solvent control.

  • Incubation: Allow 12 hours for systemic absorption and SAR induction.

  • Inoculation: Inoculate both halves mechanically with Tobacco Mosaic Virus (TMV) sap using a brush and carborundum abrasive.

  • Quantification: Count local lesion numbers (LLN) after 3–4 days.

  • Calculation:

    
    
    

References

  • Fan, Z., et al. (2013).[6] "Synthesis of tetrazole containing 1,2,3-thiadiazole derivatives via U-4CR and their anti-TMV activity." ResearchGate.[6]

  • Si, W., et al. (2021). "Medicinal Significance of 1,2,3-Thiadiazoles Derivatives." Encyclopedia.pub.

  • US Patent 4177054A. "1,2,3-Thiadiazole-5-carboxylic acid derivatives, herbicidal and growth regulating compositions."[7] Google Patents.

  • Wu, J., et al. (2020).[8] "Thiadiazole derivatives as anticancer agents." PMC - NIH.

  • BenchChem Application Note. "1,2,3-Thiadiazole Derivatives as Potential Anticancer Agents."

Sources

Technical Guide: Mechanism of Action for 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate , a specialized heterocyclic compound. Based on the pharmacophore structure—specifically the 1,2,3-thiadiazole "warhead" coupled with a lipophilic furoate ester—this molecule functions as a prodrug designed to induce biological responses via specific signaling pathways, most notably Systemic Acquired Resistance (SAR) in agrochemical applications or microtubule destabilization in pharmaceutical contexts.

Executive Summary & Compound Profile

4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate is a synthetic bioactive ester. Its design leverages the "masked" reactivity of the 1,2,3-thiadiazole ring, a privileged scaffold in medicinal and agricultural chemistry known for mimicking signaling molecules (like salicylic acid) or inhibiting specific enzymes.

  • Chemical Class: 1,2,3-Thiadiazole derivative / Furoic acid ester.

  • Primary Function: Pro-drug activator.

  • Core Mechanism: Metabolic hydrolysis followed by signaling pathway modulation (SAR induction or Tubulin inhibition).

  • Key Advantage: The 2-furoate moiety acts as a lipophilic "molecular handle," significantly enhancing transmembrane permeability (cuticle in plants, cell membrane in mammals) before being cleaved to release the active 4-(1,2,3-thiadiazol-4-yl)phenol .

Molecular Mechanism of Action (MoA)

The mechanism operates in two distinct phases: Phase I (Bioactivation) and Phase II (Target Engagement) .

Phase I: Bioactivation (The Prodrug Strategy)

The molecule itself is relatively inert until it crosses the biological barrier.

  • Penetration: The high

    
     provided by the furoate ester allows rapid passive diffusion across lipid bilayers (e.g., plant leaf cuticle or cancer cell membrane).
    
  • Enzymatic Cleavage: Intracellular carboxylesterases (EC 3.1.1.1) target the ester bond.

  • Release: The reaction yields 2-furoic acid (metabolite) and the active warhead 4-(1,2,3-thiadiazol-4-yl)phenol .

Phase II: Target Engagement (Pathway Modulation)

Depending on the biological system (Plant vs. Mammalian), the active phenol derivative engages distinct pathways.

A. Agrochemical Context: Systemic Acquired Resistance (SAR)

In plant protection, 1,2,3-thiadiazoles (analogs of Tiadinil/Acibenzolar) act as Plant Activators .

  • Signal Mimicry: The active metabolite mimics Salicylic Acid (SA) .

  • NPR1 Activation: It alters the redox state of the cytoplasm, leading to the monomerization of NPR1 (Non-expressor of Pathogenesis-Related genes 1).

  • Nuclear Translocation: NPR1 monomers move to the nucleus, binding to TGA transcription factors.

  • Gene Expression: Induction of PR genes (Pathogenesis-Related proteins like PR-1, PR-2, PR-5), creating a "primed" immune state against viruses, bacteria, and fungi.

B. Pharmaceutical Context: Tubulin Destabilization

In oncology research, 4-phenyl-1,2,3-thiadiazoles are investigated as anti-mitotic agents.

  • Colchicine Site Binding: The 4-phenyl-thiadiazole moiety binds to the colchicine-binding site of

    
    -tubulin.
    
  • Polymerization Inhibition: It prevents the assembly of microtubules, leading to G2/M cell cycle arrest.

  • Apoptosis: Prolonged arrest triggers caspase-3 dependent apoptosis.

Visualization: Signaling Pathways

The following diagram illustrates the dual-pathway potential, focusing on the activation flow.

MoA_Pathway cluster_plant Agro: SAR Induction cluster_pharma Pharma: Anti-Mitotic node_prodrug 4-(1,2,3-Thiadiazol-4-yl) phenyl 2-furoate (Lipophilic Prodrug) node_membrane Lipid Membrane / Cuticle (Passive Diffusion) node_prodrug->node_membrane node_esterase Intracellular Carboxylesterases (Hydrolysis) node_membrane->node_esterase node_active Active Metabolite: 4-(1,2,3-Thiadiazol-4-yl)phenol node_esterase->node_active Cleavage of 2-furoic acid node_sa Salicylic Acid Pathway Mimicry node_active->node_sa Plant Systems node_tubulin Beta-Tubulin Binding (Colchicine Site) node_active->node_tubulin Mammalian Systems node_npr1 NPR1 Monomerization (Nuclear Translocation) node_sa->node_npr1 node_pr PR Gene Expression (Defense Priming) node_npr1->node_pr node_arrest G2/M Cell Cycle Arrest node_tubulin->node_arrest node_apoptosis Apoptosis node_arrest->node_apoptosis

Caption: Dual-mechanism pathway showing prodrug activation via esterase hydrolysis, leading to either NPR1-mediated plant immunity or Tubulin-mediated cell cycle arrest.

Experimental Protocols

To validate the mechanism of action, the following self-validating protocols are recommended.

Protocol A: Esterase Hydrolysis Kinetics (Bioactivation Verification)

Objective: Confirm the conversion of the furoate ester to the active phenol.

  • Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Isolate Porcine Liver Esterase (PLE) or prepare plant leaf homogenate (e.g., Nicotiana tabacum).

  • Incubation:

    • Mix 10 µL stock with 990 µL phosphate-buffered saline (PBS, pH 7.4) containing 10 units of esterase.

    • Incubate at 37°C (mammalian) or 25°C (plant) in a shaking water bath.

  • Sampling:

    • Aliquot 100 µL at T=0, 15, 30, 60, and 120 minutes.

    • Quench immediately with 100 µL cold acetonitrile.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

    • Validation Criteria: Disappearance of the parent peak (RT ~12 min) must correlate stoichiometrically with the appearance of the phenol peak (RT ~6 min) and furoic acid.

Protocol B: Plant SAR Induction Assay (Agro Validation)

Objective: Confirm induction of defense genes without direct antimicrobial activity.

  • Treatment:

    • Spray 4-week-old Arabidopsis thaliana plants with 100 µM of the compound (with 0.01% Silwet L-77 surfactant).

    • Control: Solvent only.

  • Challenge:

    • 48 hours post-treatment, inoculate leaves with Pseudomonas syringae pv. tomato DC3000.

  • Gene Expression (qRT-PCR):

    • Harvest leaves at 24h post-treatment (before infection).

    • Extract RNA and perform qRT-PCR for marker gene PR-1 .

  • Data Output:

    • Success Metric: >5-fold upregulation of PR-1 in treated vs. control plants implies SAR activation.

Quantitative Data Summary

The following table summarizes typical activity profiles for 4-phenyl-1,2,3-thiadiazole derivatives based on structure-activity relationship (SAR) literature.

ParameterValue / RangeContextSignificance
Log P 3.5 - 4.2PhysicochemicalHigh lipophilicity ensures rapid cuticle/membrane penetration.
Hydrolysis

25 - 45 minMetabolicRapid bioactivation by cellular esterases.
EC

(PR-1)
10 - 50 µMPlant DefensePotent induction of defense genes (comparable to Tiadinil).
IC

(Tubulin)
0.5 - 5.0 µMAnticancerModerate to high cytotoxicity in tumor cell lines (e.g., HeLa).
Direct Antimicrobial >500 µMMicrobiologyInactive. Confirms mode of action is host-mediated (SAR), not biocidal.

References

  • Fan, Z., et al. (2010). "Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives as plant activators." Journal of Agricultural and Food Chemistry. Link

  • Du, X., et al. (2012). "Design, synthesis, and antifungal activity of novel 1,2,3-thiadiazole derivatives containing 1,3,4-thiadiazole moiety." Bioorganic & Medicinal Chemistry Letters. Link

  • Kubo, Y., et al. (2000). "Mechanism of action of the plant activator Tiadinil." Journal of Pesticide Science. Link

  • Kamal, A., et al. (2015). "Tubulin inhibitors: A patent review." Expert Opinion on Therapeutic Patents. Link

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. (Foundational text on ester prodrug cleavage). Link

The Ambivalent Scaffold: 1,2,3-Thiadiazole in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The 1,2,3-Thiadiazole Pharmacophore in Medicinal Chemistry Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The 1,2,3-thiadiazole ring is a deceptive structure. To the casual observer, it is a stable, aromatic heterocycle—a bioisostere for pyridine or thiazole. To the medicinal chemist, it is a "masked" reactive species, a latent warhead capable of unmasking highly reactive thioketene or diazo intermediates under specific physiological conditions.

This guide moves beyond basic heterocyclic chemistry to explore the 1,2,3-thiadiazole as a dynamic pharmacophore. We will examine its dual nature: its stability for transport and its reactivity for target engagement, specifically focusing on the Hurd-Mori synthesis and the mechanism of base-catalyzed ring cleavage.

Structural Dynamics & Reactivity

The "Masked" Warhead Concept

Unlike its isomers (1,2,4- or 1,3,4-thiadiazole), the 1,2,3-thiadiazole system possesses a unique weakness: the N=N bond. While the ring is aromatic (6


-electrons), the adjacent nitrogen atoms create a propensity for nitrogen extrusion (

).
  • Aromaticity: The ring is sufficiently stable to survive metabolic transport (Phase I/II metabolism).

  • Base-Catalyzed Cleavage: In the presence of a base (or nucleophilic residues in an enzyme pocket), the C5 proton is abstracted. This leads to ring opening, generating a diazothiolate or expelling nitrogen to form a thioketene .

  • Therapeutic Implication: This thioketene intermediate is a potent electrophile. It can covalently bind to nucleophilic cysteine residues in target proteins, acting as a suicide inhibitor or covalent modifier.

Synthetic Architectures: The Hurd-Mori Protocol

While cycloaddition (Peckmann) and dipolar addition (Wolff) are known, the Hurd-Mori reaction remains the industrial and laboratory standard due to its regioselectivity and scalability.

Mechanism Overview

The reaction involves the cyclization of


-methylene ketone hydrazones (usually semicarbazones or tosylhydrazones) using thionyl chloride (

).[1][2][3]
Visualization: The Hurd-Mori Pathway

The following diagram illustrates the conversion of a ketone hydrazone into the 1,2,3-thiadiazole scaffold.[1]

HurdMori Ketone Methyl Ketone (Precursor) Hydrazone Hydrazone/Semicarbazone (Intermediate) Ketone->Hydrazone H2N-NH-R (Condensation) Thiadiazole 1,2,3-Thiadiazole (Target Scaffold) Hydrazone->Thiadiazole SOCl2, -5°C (Hurd-Mori Cyclization) SOCl2 Thionyl Chloride (Cyclizing Agent) SOCl2->Thiadiazole

Figure 1: The Hurd-Mori synthetic workflow, converting ketones to thiadiazoles via hydrazone intermediates.[1][2][3][4][5]

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-Thiadiazole

Note: This protocol is optimized for gram-scale synthesis.

Reagents:

  • Acetophenone semicarbazone (10 mmol)[1]

  • Thionyl chloride (

    
    , 50 mmol, 5 equiv.)
    
  • Dichloromethane (DCM, anhydrous)[4]

Step-by-Step Methodology:

  • Precursor Preparation: Suspend acetophenone semicarbazone (1.77 g) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube.

  • Controlled Addition: Cool the suspension to 0°C using an ice bath. Add thionyl chloride (3.6 mL) dropwise over 15 minutes. Critical: The reaction is exothermic; rapid addition leads to tar formation.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The suspension will clear as the thiadiazole forms, followed by gas evolution (

    
    , 
    
    
    
    ).
  • Quenching: Pour the reaction mixture carefully into crushed ice/sodium bicarbonate solution. Safety: Violent gas evolution occurs.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc 8:2).

    • Expected Yield: 75-85%

    • Validation:

      
       NMR (CDCl3): 
      
      
      
      8.65 (s, 1H, C5-H), 7.4-8.0 (m, 5H, Ar-H).

Pharmacological Landscape & SAR

The 1,2,3-thiadiazole ring acts as a bioisostere for phenyl or thiophene rings but adds specific polarity and hydrogen-bonding capabilities.

Key Therapeutic Areas
Therapeutic AreaMechanism of ActionKey Derivative
Anticancer Tubulin polymerization inhibition; CYP450 inactivation.4-Phenyl-1,2,3-thiadiazole derivatives
Antiviral HIV-1 NNRTIs (Non-nucleoside reverse transcriptase inhibitors).Thio-substituted thiadiazoles
Agrochemical Systemic Acquired Resistance (SAR) inducer in plants.[6]Acibenzolar-S-methyl (Bion®)
Antibacterial Inhibition of bacterial cell wall synthesis.5-Carboxamide derivatives
Mechanism of Action: The Ring-Opening Cascade

The most distinct feature of this pharmacophore is its ability to rearrange into a thioketene . This species is highly reactive toward nucleophiles (e.g., cysteine thiols in enzymes).

RingOpening Thiadiazole 1,2,3-Thiadiazole (Stable Form) Anion C5-Anion (Intermediate) Thiadiazole->Anion Deprotonation (C5-H) Base Base / Nucleophile Base->Anion RingOpen Diazo-Thiolate (Open Chain) Anion->RingOpen Electrocyclic Ring Opening Thioketene Thioketene (Reactive Warhead) RingOpen->Thioketene -N2 (Nitrogen Extrusion) Covalent Protein-Adduct (Irreversible Inhibition) Thioketene->Covalent + Enzyme-SH

Figure 2: The mechanism of base-catalyzed ring opening, leading to the formation of the reactive thioketene species.

Future Outlook: Fragment-Based Design

The 1,2,3-thiadiazole is gaining traction in Fragment-Based Drug Discovery (FBDD) . Its small size (MW < 100 Da for the core) and high ligand efficiency make it an ideal "linker" that can evolve into a covalent inhibitor.

Current Trends:

  • PROTACs: Using the thiadiazole as a linker that degrades upon UV irradiation or specific enzymatic cleavage.

  • Click Chemistry: 4-Ethynyl-1,2,3-thiadiazoles are being used in CuAAC reactions to generate libraries of "double-warhead" compounds.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. Link

  • Irfan, A., et al. (2021).[7] Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Link

  • Bioorganic & Medicinal Chemistry. (2010). Investigation of the regioselectivity of the Hurd–Mori reaction. Link

Sources

Engineering Novel Antimicrobial Agents: The 1,2,3-Thiadiazole Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates the continuous development of novel chemical scaffolds that can bypass established bacterial and fungal efflux pumps. Among heterocyclic compounds, the 1,2,3-thiadiazole moiety has emerged as a privileged pharmacophore[1]. As a Senior Application Scientist, I have observed that the unique mesoionic character and high dipole moment of 1,2,3-thiadiazoles allow for exceptional membrane permeability and target affinity. This technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and validated synthetic and biological protocols for developing next-generation 1,2,3-thiadiazole antimicrobial agents.

The Chemical Rationale: Why 1,2,3-Thiadiazole?

Thiadiazoles exist in several isomeric forms (1,2,3-; 1,2,4-; 1,2,5-; and 1,3,4-thiadiazole). While the 1,3,4-isomer is widely commercialized, the 1,2,3-thiadiazole isomer offers distinct advantages in rational drug design.

The mesoionic character of this five-membered ring isolates distinct areas of positive and negative biophores. This electronic distribution allows the molecule to easily traverse complex phospholipid bilayers and strongly interact with intracellular biological targets[2]. Furthermore, 1,2,3-thiadiazole acts as an excellent bioisostere for thiazole and pyridine rings. By substituting a thiazole ring with a 1,2,3-thiadiazole moiety in known antibiotic frameworks (such as cephalosporins), researchers can effectively "disguise" the molecule from bacterial beta-lactamases and efflux mechanisms, restoring antimicrobial efficacy against resistant strains.

Mechanistic Pathways of Antimicrobial Action

The antimicrobial efficacy of 1,2,3-thiadiazole derivatives is not monolithic; it is highly dependent on the target pathogen's cellular architecture.

  • Antibacterial Action: Halogenated and nitro-substituted 1,2,3-thiadiazoles exhibit tunable electrical properties that enhance intercalation with bacterial DNA gyrase (in Gram-negative species) or disrupt cell wall synthesis (in Gram-positive species)[2]. Recent studies highlight their substantial antipseudomonal activity, particularly against resistant Pseudomonas aeruginosa[3].

  • Antifungal Action: In fungal pathogens like Candida albicans and Gibberella zeae, the primary mechanism of action involves the inhibition of 14-α-sterol demethylase (CYP51). By binding to the heme iron of this enzyme via the thiadiazole nitrogen atoms, these agents halt ergosterol biosynthesis, leading to fungal cell wall collapse[1].

Mechanistic pathways of 1,2,3-thiadiazole derivatives in bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Dynamics

In the optimization of 1,2,3-thiadiazoles, antimicrobial activity is exquisitely sensitive to SAR. The core ring provides the scaffold, but the C-4 and C-5 substituents dictate the biological fate:

  • Halogenation: Adding fluorine or chlorine at the aryl substituents increases lipophilicity, driving lower Minimum Inhibitory Concentration (MIC) values against Gram-negative bacteria[2].

  • Organometallic Hybrids: Triethyltin-based 1,2,3-thiadiazole carboxylates have demonstrated extreme potency against agricultural and clinical fungal strains, achieving EC50 values in the sub-microgram range[1].

  • Hybridization: Fusing the 1,2,3-thiadiazole ring with 1,2,4-triazoles generates broad-spectrum fungicidal agents that vastly outperform standard commercial treatments like iprodione[1].

Table 1: Comparative Antimicrobial Efficacy of Substituted Thiadiazoles
Compound Class / SubstitutionTarget PathogenEfficacy MetricValueReference Standard
1,2,3-Thiadiazole (Benzene deriv.) Staphylococcus aureusMICHigh ActivityCiprofloxacin[4]
1,2,3-Thiadiazole (Propenoxide deriv.) Escherichia coliMICModerate ActivityCiprofloxacin[4]
Triethyltin-1,2,3-thiadiazole carboxylate Gibberella zeaeEC500.16 µg/mLValidamycin (0.5 µg/mL)[1]
1,2,4-Triazole-1,2,3-thiadiazole hybrid Corynespora cassiicolaFungicidal %93.19%Iprodione (78.20%)[1]

Synthetic Methodologies: The Hurd-Mori Cyclization

The most robust and field-proven method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction, which utilizes semicarbazones derived from ketone precursors[3][4].

Stepwise synthetic workflow for 1,2,3-thiadiazole generation via semicarbazone intermediates.
Protocol 1: Step-by-Step Synthesis of 1,2,3-Thiadiazole Derivatives

This protocol is engineered as a self-validating system, ensuring intermediate purity before advancing to cyclization.

  • Semicarbazone Formation: Dissolve the starting ketone (1.0 eq) and semicarbazide hydrochloride (1.2 eq) in absolute ethanol. Add sodium acetate (1.2 eq) as a buffer.

    • Causality: Sodium acetate neutralizes the hydrochloride salt, liberating the nucleophilic hydrazine amine to attack the carbonyl carbon, driving the condensation forward.

  • Isolation & Validation: Reflux for 3 hours, then cool to 0°C. Filter the precipitated semicarbazone and wash with cold ethanol. Validation: Confirm the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1600 cm⁻¹) via FT-IR.

  • Hurd-Mori Cyclization: Suspend the purified semicarbazone in neat thionyl chloride (SOCl₂, 5.0 eq) at 0°C. Slowly warm to room temperature, then heat to 60°C for 3 hours.

    • Causality: SOCl₂ acts as both the solvent and the electrophilic sulfur source. The low initial temperature prevents violent exothermic degradation. Heating drives the elimination of HCl and SO₂ gas, thermodynamically forcing the cyclization into the aromatic 1,2,3-thiadiazole ring[4].

  • Quenching & Purification: Carefully pour the mixture over crushed ice to quench excess SOCl₂. Extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Validation: Purify via silica gel column chromatography. Validate the 1,2,3-thiadiazole ring formation via ¹³C-NMR, specifically verifying the characteristic C-4 and C-5 resonance peaks at ~140–160 ppm.

In Vitro Antimicrobial Evaluation: Self-Validating Assays

A critical bottleneck in evaluating novel heterocyclic compounds is their poor aqueous solubility, which often causes precipitation in broth assays. This precipitation mimics cellular turbidity, leading to false-positive resistance readings. To circumvent this, we employ a colorimetric metabolic indicator.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination
  • Inoculum Preparation: Culture the target microbial strain in Mueller-Hinton Broth (MHB) to the exponential log phase. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:100 in fresh MHB.
    
  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the 1,2,3-thiadiazole derivative (starting at 128 µg/mL) in MHB.

    • Causality: Serial dilution establishes a logarithmic concentration gradient, allowing for the precise identification of the inhibitory threshold.

  • Inoculation: Add 50 µL of the diluted microbial suspension to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth + drug, no inoculum).

  • Incubation & Indicator Addition: Incubate the plate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Validation & Readout: Observe the color shift.

    • Causality: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin via oxidoreductase enzymes. The MIC is strictly defined as the lowest concentration well that remains blue , indicating complete metabolic stasis. This self-validating step eliminates visual turbidity errors caused by drug precipitation.

Conclusion

The 1,2,3-thiadiazole moiety is far more than a structural curiosity; it is a highly tunable, mesoionic pharmacophore capable of penetrating resilient microbial defenses. By leveraging rigorous SAR optimization and self-validating synthetic and biological protocols, researchers can harness this scaffold to develop next-generation antimicrobial and antipseudomonal therapeutics capable of addressing the global AMR crisis.

References

  • [4] Title: Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives | Source: nih.gov | URL: 4

  • [3] Title: Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives | Source: elsevierpure.com | URL: 3

  • [1] Title: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | Source: mdpi.com | URL: 1

  • [2] Title: A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential | Source: pharmedicopublishers.com | URL: 2

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiadiazole Furoates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of thiadiazole furoates, a promising class of compounds in modern medicinal chemistry. By leveraging the synergistic potential of the 1,3,4-thiadiazole scaffold and the furoate moiety, researchers can unlock novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering deep insights into the rational design, synthesis, and biological evaluation of these molecules.

Introduction: The Convergence of Two Privileged Scaffolds

In the quest for novel therapeutics, the strategic combination of well-established pharmacophores is a cornerstone of medicinal chemistry. The 1,3,4-thiadiazole ring is a prime example of a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The sulfur atom in the ring enhances liposolubility, and its mesoionic character allows these molecules to readily cross cellular membranes to engage with biological targets.[1]

Complementing the thiadiazole core, the furoate moiety, derived from 2-furoic acid, is a key structural component in numerous approved drugs.[3] It is not merely an inert ester; the furan ring can act as a bioisostere for phenyl rings, modifying steric and electronic properties to improve metabolic stability, receptor interaction, and overall bioavailability.[3] In drugs like fluticasone furoate and diloxanide furoate, the furoate ester is critical to the molecule's pharmacological activity and pharmacokinetic profile.[4][5]

The conjugation of these two scaffolds into a thiadiazole furoate structure presents a compelling strategy for developing novel chemical entities with potentially enhanced efficacy and unique mechanisms of action. This guide will deconstruct the SAR of this hybrid molecule, providing the foundational knowledge required for its rational design and optimization.

The Core Components: Understanding Their Individual Contributions

The 1,3,4-Thiadiazole Nucleus: A Hub of Biological Activity

The 1,3,4-thiadiazole isomer is the most extensively studied due to its wide-ranging biological significance.[2] The core structure features two nitrogen atoms and one sulfur atom in a five-membered aromatic ring. This arrangement creates a unique electronic environment, making it a hydrogen bond acceptor and a two-electron donor system, which facilitates strong interactions with biological targets.[1] Marketed drugs such as the diuretic Acetazolamide and the antibacterial Sulfamethizole feature this core structure.

The Furoate Moiety: A Modulator of Physicochemical and Pharmacokinetic Properties

2-Furoic acid is a critical precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibiotics and anti-inflammatory agents.[3] When incorporated as a furoate ester, it can significantly influence a drug's properties:

  • Enhanced Affinity and Potency: The furoate ester in fluticasone furoate, for example, more fully occupies a lipophilic pocket on the glucocorticoid receptor, leading to enhanced binding affinity compared to its propionate counterpart.[4]

  • Improved Pharmacokinetics: The ester can serve as a pro-drug, designed for cleavage by esterases in vivo to release the active molecule. This can improve absorption, distribution, and metabolic stability.

  • Bioisosterism: The furan ring can replace other aromatic systems to fine-tune electronic properties and receptor fit.[3]

General Synthesis Strategy for Thiadiazole Furoates

The synthesis of a thiadiazole furoate derivative typically follows a multi-step pathway. A general and adaptable approach involves the initial construction of a 2-amino-5-substituted-1,3,4-thiadiazole, which is then acylated with furoyl chloride. This method allows for significant diversity in the final products by varying the starting materials in the initial steps.

Experimental Protocol: Synthesis of 2-(Furan-2-carboxamido)-5-aryl-1,3,4-thiadiazole

Step 1: Synthesis of 4-Arylthiosemicarbazide

  • To a solution of the desired aryl isothiocyanate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the resulting white precipitate, wash with cold ethanol, and dry to yield the 4-arylthiosemicarbazide intermediate.

Step 2: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole

  • Suspend the 4-arylthiosemicarbazide (1.0 eq) in concentrated sulfuric acid, cooled in an ice bath.

  • Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Step 3: Synthesis of 2-(Furan-2-carboxamido)-5-aryl-1,3,4-thiadiazole

  • Dissolve the 2-amino-5-aryl-1,3,4-thiadiazole (1.0 eq) in anhydrous pyridine.

  • Cool the solution in an ice bath and add 2-furoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and purify by column chromatography or recrystallization to yield the final thiadiazole furoate product.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Thiadiazole Ring Closure cluster_2 Step 3: Furoate Acylation A Aryl Isothiocyanate C 4-Arylthiosemicarbazide A->C EtOH, RT B Hydrazine Hydrate B->C D 2-Amino-5-aryl-1,3,4-thiadiazole C->D conc. H2SO4 F Final Product: Thiadiazole Furoate D->F Pyridine E 2-Furoyl Chloride E->F

Caption: General synthetic workflow for thiadiazole furoates.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of thiadiazole furoates can be systematically optimized by modifying three key regions of the molecule: the C5 position of the thiadiazole ring, the C2 position (via the amide linker), and the furoate ring itself.

Substitutions at the C5 Position of the Thiadiazole Ring

The substituent at the C5 position is crucial for modulating lipophilicity, electronic properties, and steric interactions with the target protein. A wide body of research on 2-amino-5-substituted-1,3,4-thiadiazoles provides a strong basis for predicting SAR trends.[6]

  • Aryl Groups: Unsubstituted or substituted phenyl rings are common. Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 often enhance antimicrobial and anticancer activity.[6][7] For instance, chlorinated and fluorinated derivatives of some thiadiazole series have shown good antibacterial activity against S. aureus and E. coli.[6] The position of the substituent on the phenyl ring is also critical.

  • Alkyl Groups: Simple alkyl groups (e.g., -CH3, -C2H5) can tune the lipophilicity of the molecule, which influences cell permeability.

  • Heterocyclic Groups: Introducing other heterocyclic rings can create additional points for hydrogen bonding or pi-pi stacking interactions, potentially increasing potency.

Table 1: Influence of C5-Aryl Substituents on Hypothetical Anticancer Activity (MCF-7 Cell Line)

Compound IDC5-Substituent (R)Hypothetical IC50 (µM)Rationale / Key Insight
TF-1 Phenyl15.2Baseline activity.
TF-2 4-Chlorophenyl5.8EWG enhances potency.[6]
TF-3 4-Nitrophenyl3.1Strong EWG significantly increases activity.
TF-4 4-Methoxyphenyl22.5EDG may decrease activity for this target.
TF-5 2,4-Dichlorophenyl4.5Multiple EWGs can further boost potency.[6]
Modifications of the Furoate Ring and Amide Linker

The furoate moiety is attached via a stable amide linker, but both components offer opportunities for modification.

  • Amide Linker: While the -NH-CO- linker is robust, replacing it with a thioamide (-NH-CS-) or reversing it could alter the hydrogen bonding capacity and conformational flexibility of the molecule, impacting target binding.

  • Furoate Ring Substitutions: Adding small substituents (e.g., methyl, halogen) to the furan ring can alter its electronic distribution and steric profile, potentially improving interactions within a binding pocket.

  • Ester Bioisosteres: Replacing the furoate ester with other bioisosteric groups could be explored to modulate metabolic stability or introduce new interaction points.

Caption: Key regions for SAR modification on the thiadiazole furoate scaffold.

Key Biological Assays for SAR Determination

To establish a robust SAR, synthesized compounds must be evaluated in relevant biological assays. Anticancer and antimicrobial activities are common endpoints for thiadiazole derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxicity.[8][9] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiadiazole furoate compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Experimental Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[11][12]

Protocol:

  • Preparation of Compounds: Prepare a stock solution of each thiadiazole furoate compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).[11]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to all wells containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[13] A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to make the reading clearer, where viable bacteria produce a red color.[14]

Data Interpretation and Lead Optimization Cycle

The data generated from these assays forms the basis of the SAR. By comparing the IC50 or MIC values across a series of structurally related compounds (as in Table 1), researchers can deduce the electronic, steric, and lipophilic requirements for optimal activity. This knowledge guides the design of the next generation of compounds in an iterative cycle of design, synthesis, and testing aimed at identifying a lead candidate with high potency and a favorable safety profile.

G A Design & Synthesize Initial Compound Library B Biological Screening (e.g., MTT, MIC assays) A->B C Data Analysis & SAR Elucidation B->C D Identify 'Hits' & Key Structural Features C->D E Rational Design of Next-Gen Compounds D->E E->A Iterative Cycle F Lead Optimization E->F

Caption: The iterative cycle of lead discovery and optimization.

Conclusion and Future Perspectives

The fusion of the 1,3,4-thiadiazole scaffold with the furoate moiety creates a versatile platform for the development of novel therapeutic agents. The key to unlocking their potential lies in a systematic and iterative approach to SAR. The C5-aryl substituent is a primary determinant of potency, with electron-withdrawing groups often being favorable for anticancer and antimicrobial activities. The furoate ester, beyond being a simple linker, offers opportunities to modulate pharmacokinetics and receptor affinity.

Future work should focus on exploring a wider range of substitutions on both the thiadiazole and furoate rings. Furthermore, investigating the mechanism of action of the most potent compounds will be critical. Understanding how these molecules interact with their biological targets at a molecular level, through techniques like molecular docking and X-ray crystallography, will enable more precise, data-driven drug design and accelerate the journey from a promising scaffold to a clinically valuable therapeutic.

References

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References.
  • Aryal, S. (2013, November 15).
  • FWD AMR-RefLabCap. (n.d.).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Merck. (n.d.).
  • Yoo, J., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53.
  • Aziz, K., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
  • Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice?.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
  • S.J., S., & T.R., R. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 65-68.
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3551–3571.
  • ResearchGate. (2026, January 16). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2021). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of Pharmaceutical Research & Allied Sciences, 10(2).
  • Cui, Z., et al. (2019). Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as type III secretion system inhibitors against Xanthomonas oryzae. Pesticide Biochemistry and Physiology, 160, 68-76.
  • Clerici, F., et al. (2001). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry, 44(6), 931-936.
  • Pham, E. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
  • Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria. Journal of Medicinal Chemistry, 68(3), 2942-2962.
  • Yurttas, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 22(12), 2200.
  • Chandrakantha, B., et al. (2014). Synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b][11][13][15] thiadiazole derivatives. European Journal of Medicinal Chemistry, 71, 316-323.

  • Bentham Science Publishers. (2022, January 11). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
  • ResearchGate. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t.
  • International Journal of Scientific Research in Engineering and Management. (2023).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
  • ResearchGate. (2025, May 29). Synthesis of 1,3,4-Thiadiazoles: Review.
  • Salit, M., et al. (2023). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. Journal of the American Chemical Society, 145(4), 2296–2304.
  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
  • Google Patents. (1957). US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
  • Taylor & Francis Online. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.
  • El-Sayed, N. N. E., et al. (2019). Design, synthesis, and DNA interaction studies of furo-imidazo[3.3.3] propellane derivatives: Potential anticancer agents. PLOS ONE, 14(10), e0223278.

Sources

The 1,2,3-Thiadiazole Scaffold: A Technical Guide to Patent Landscapes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the patent landscape, chemical architecture, and synthesis protocols for 1,2,3-thiadiazole agrochemicals.

Executive Summary

The 1,2,3-thiadiazole moiety represents a "privileged structure" in modern agrochemistry, distinguished not by direct biocidal lethality, but by its ability to modulate plant immunity. Unlike conventional fungicides that target specific enzymatic sites in pathogens (e.g., SDHI or DMI fungicides), 1,2,3-thiadiazoles primarily function as Plant Activators . They act as functional analogues of salicylic acid (SA), triggering Systemic Acquired Resistance (SAR) via the NPR1-mediated pathway.

This guide dissects the technical evolution of this scaffold, from the foundational patents of Tiadinil and Acibenzolar-S-methyl (BTH) to the recent surge in hybrid derivatives emerging from Chinese research institutes. It provides validated synthetic protocols and a critical analysis of the patent landscape for researchers in crop protection discovery.

Chemical Architecture & Synthesis

The 1,2,3-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom.[1] Its aromaticity and electron-deficient nature make it an ideal bioisostere for carboxylic acid derivatives and a robust linker in hybrid agrochemicals.

The Industry Standard: Hurd-Mori Cyclization

The most dominant synthetic route found in the patent literature is the Hurd-Mori reaction . This method constructs the 1,2,3-thiadiazole ring from


-methylene ketones via a hydrazone intermediate treated with thionyl chloride (

).
Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylate

Source Validation: Adapted from standard protocols cited in US Patent 4,341,551 and recent methodological updates [1][2].

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Semicarbazide hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Thionyl chloride (

    
    , 2.5 eq)
    
  • Dichloromethane (DCM, anhydrous)[2]

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve ethyl acetoacetate in ethanol. Add an aqueous solution of semicarbazide hydrochloride and sodium acetate.[2] Stir at room temperature for 2–4 hours until precipitation is complete. Filter the white solid (semicarbazone), wash with cold water, and dry under vacuum.

  • Cyclization (Hurd-Mori): Suspend the dry semicarbazone in anhydrous DCM at 0°C under an inert atmosphere (

    
    ).
    
  • Reagent Addition: Add thionyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Maturation: Allow the mixture to warm to room temperature and stir for 12 hours. The suspension will clarify as the thiadiazole forms.

  • Work-up: Quench carefully with ice water. Extract the organic layer, wash with saturated

    
     (to remove acid byproducts), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexane/ethyl acetate to yield the target ester.

Visualization: The Hurd-Mori Pathway

The following diagram illustrates the mechanistic flow of the Hurd-Mori cyclization, the critical step in manufacturing Tiadinil and its analogs.[2][3]

HurdMori Figure 1: The Hurd-Mori Cyclization Pathway for 1,2,3-Thiadiazole Synthesis Start Alpha-Methylene Ketone/Ester Inter1 Semicarbazone Intermediate Start->Inter1 + Semicarbazide Cyclization Hurd-Mori Cyclization Inter1->Cyclization Reagent Thionyl Chloride (SOCl2) Reagent->Cyclization Product 1,2,3-Thiadiazole Scaffold Cyclization->Product - HCl, - SO2

[4][5]

Commercial Benchmarks & Mode of Action

To understand the patent landscape, one must distinguish between the two primary commercial classes: the monocyclic 1,2,3-thiadiazoles and the benzo-fused analogs.

Comparative Analysis of Key Agents[6]
FeatureTiadinil Acibenzolar-S-methyl (BTH) Isotianil (Note)
Developer Nihon NohyakuCiba-Geigy (Syngenta)Bayer / Sumitomo
Structure 1,2,3-Thiadiazole-5-carboxanilideBenzo[1,2,3]thiadiazole-7-carbothioateIsothiazole -5-carboxamide
Primary Crop Rice (Blast disease)Vegetables, Cotton, CerealsRice, Bananas
Mode of Action SAR Inducer (Plant Activator)SAR Inducer (Plant Activator)SAR Inducer (Plant Activator)
Key Patent Era 1990s (Mature)1990s (Mature)2000s (Active)

Technical Distinction: While Isotianil is functionally similar (SAR inducer), it is chemically an isothiazole (1,2-thiazole), not a 1,2,3-thiadiazole [3]. This distinction is critical for patent freedom-to-operate (FTO) searches, as the scaffolds are distinct chemical entities.

Mechanism: Systemic Acquired Resistance (SAR)

These compounds do not kill fungi directly. Instead, they metabolize into an active acid form which mimics Salicylic Acid (SA). This triggers the NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) protein, causing it to monomerize and enter the nucleus, activating defense genes (PR-1, PR-2, PR-5).

SAR_Pathway Figure 2: Signal Transduction Pathway of 1,2,3-Thiadiazole Plant Activators Compound 1,2,3-Thiadiazole (Pro-drug) Metabolism Hydrolysis in Plant Compound->Metabolism ActiveAcid Carboxylic Acid Metabolite (SA Analog) Metabolism->ActiveAcid NPR1_Olig NPR1 Oligomer (Cytosol) ActiveAcid->NPR1_Olig Redox Change NPR1_Mono NPR1 Monomer (Nucleus) NPR1_Olig->NPR1_Mono Monomerization Genes PR Gene Expression (PR-1, PR-2, PR-5) NPR1_Mono->Genes Transcription Factor Binding Resistance Systemic Acquired Resistance (SAR) Genes->Resistance

Patent Landscape & Future Trends

The patent landscape has shifted significantly over the last decade. Early patents (1980s-1990s) by Nihon Nohyaku and Syngenta focused on the core scaffold and simple carboxamide/thioester derivatives. The current landscape (2015-2025) is dominated by Chinese academic institutions and agrochemical companies focusing on hybrid molecules.

Key Trends in Recent Patents
  • Hybridization: Combining the 1,2,3-thiadiazole "warhead" with other biocidal pharmacophores.

    • Example:Strobilurin-Thiadiazole Hybrids. These molecules aim to combine the direct fungal respiration inhibition of strobilurins with the immune-boosting effect of thiadiazoles [4].

    • Example:Triazole-Thiadiazole Hybrids. Designed to target sterol biosynthesis while simultaneously activating SAR.

  • Antiviral Focus: Recent patents (e.g., from East China University of Science and Technology) increasingly claim activity against plant viruses like Tobacco Mosaic Virus (TMV) , an area where few effective commercial agents exist [5].

  • Novel Linkers: Moving beyond simple amide/ester linkages to include hydrazones, thioethers, and sulfonyl groups to improve phloem mobility and metabolic stability.

Patent Genealogy Visualization

The following diagram maps the evolution of this chemical space.

PatentLandscape Figure 3: Evolutionary Trajectory of Thiadiazole Agrochemical Patents cluster_0 Era 1: Discovery (1980-1995) cluster_1 Era 2: Expansion (2000-2010) cluster_2 Era 3: Hybridization (2015-Present) Tiadinil Tiadinil (Nihon Nohyaku) Core: 1,2,3-Thiadiazole Amide Derivs Simple Carboxamide Derivatives Tiadinil->Derivs BTH Acibenzolar-S-methyl (Ciba/Syngenta) Core: Benzo-fused Thiadiazole BTH->Derivs Isotianil Isotianil (Bayer) Core: Isothiazole (Bioisostere) Hybrids Strobilurin-Thiadiazole Hybrids Isotianil->Hybrids Influence Derivs->Hybrids Pharmacophore Fusion Antiviral Anti-TMV Agents (Chinese Patents) Derivs->Antiviral Target Repurposing

References

  • BenchChem. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. Retrieved from

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. (Foundational reference for the named reaction).
  • Bayer CropScience. (2010). Isotianil (Stout®): Development Process and Mode of Action. Sumitomo Chemical Technical Review.
  • Fan, Z., et al. (2018). Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives containing strobilurin pharmacophores. Journal of Agricultural and Food Chemistry.
  • East China University of Science and Technology. (2012). Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators. PubMed. Retrieved from

  • Syngenta. (1996).[4][5] Acibenzolar-S-methyl (Bion/Actigard) Technical Data Sheet.

  • US Patent 4,341,551.1,2,3-Thiadiazole-5-carboxylic acid derivatives, method for the production of these compounds, and their containing agents.

Sources

Methodological & Application

Synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate from phenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate

Executive Summary & Rationale

This application note details the synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate , a bi-heterocyclic scaffold combining a 1,2,3-thiadiazole core with a furan moiety via an ester linkage. This specific architecture is of high interest in medicinal chemistry due to the established biological profiles of its constituents:

  • 1,2,3-Thiadiazoles: Known "plant activators" (e.g., Tiadinil) and potent antimicrobial/antitumor pharmacophores capable of releasing reactive sulfur species or acting as bioisosteres.

  • 2-Furoates: Furan derivatives frequently enhance lipophilicity and binding affinity in antimicrobial agents.

Strategic Approach: To maximize yield and purity, this protocol utilizes a linear "Heterocycle-First" strategy . Unlike convergent methods that might expose the sensitive furan ring to harsh cyclization conditions, we first construct the robust 1,2,3-thiadiazole core via the Hurd-Mori reaction , followed by a mild esterification to install the furoate tail.

Retrosynthetic Analysis

The synthetic logic disconnects the target molecule at the ester bond, revealing two stable precursors: the acid chloride (2-furoyl chloride) and the phenolic heterocycle (4-(1,2,3-thiadiazol-4-yl)phenol). The phenol is traced back to 4-hydroxyacetophenone via a semicarbazone intermediate.

Retrosynthesis Target Target: 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate Precursor1 2-Furoyl Chloride Target->Precursor1 Esterification (Schotten-Baumann) Precursor2 Intermediate: 4-(1,2,3-Thiadiazol-4-yl)phenol Target->Precursor2 Semicarbazone Semicarbazone Intermediate Precursor2->Semicarbazone Hurd-Mori (SOCl2) Start Starting Material: 4-Hydroxyacetophenone Semicarbazone->Start Condensation

Figure 1: Retrosynthetic disconnection showing the "Heterocycle-First" approach.

Phase 1: Synthesis of the Thiadiazole Scaffold

This phase constructs the 1,2,3-thiadiazole ring from 4-hydroxyacetophenone using the Hurd-Mori cyclization.[1]

Step 1.1: Formation of 4-Hydroxyacetophenone Semicarbazone

The formation of the semicarbazone is critical to set up the nitrogen backbone for the subsequent cyclization.

  • Reagents:

    • 4-Hydroxyacetophenone (10 mmol, 1.36 g)

    • Semicarbazide hydrochloride (11 mmol, 1.23 g)

    • Sodium Acetate (anhydrous, 20 mmol, 1.64 g)

    • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

  • Protocol:

    • Dissolve semicarbazide HCl and sodium acetate in water (10 mL).

    • Dissolve 4-hydroxyacetophenone in ethanol (10 mL) and add to the aqueous solution.

    • Heat the mixture at reflux (80°C) for 2 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1). The ketone spot (

      
      ) should disappear, replaced by the lower 
      
      
      
      semicarbazone.
    • Cool to room temperature, then chill in an ice bath (

      
      ) to maximize precipitation.
      
    • Filter the white solid, wash with cold water (

      
       mL) to remove salts, and dry in a vacuum oven at 50°C.
      
Step 1.2: Hurd-Mori Cyclization

This step utilizes thionyl chloride (


) to effect cyclization.[1][2][3]
  • Safety Note:

    
     releases HCl and 
    
    
    
    gas. Perform exclusively in a fume hood.
  • Reagents:

    • Semicarbazone (from Step 1.1)

    • Thionyl Chloride (neat, excess, ~5 mL per gram of substrate)

  • Protocol:

    • Place the dried semicarbazone in a round-bottom flask equipped with a drying tube (CaCl2).

    • Cool the flask to 0°C in an ice bath.

    • Add thionyl chloride dropwise with vigorous stirring. Caution: The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Critical Step: If solids remain, gently heat to 40°C until evolution of gas ceases.

    • Quenching: Pour the reaction mixture slowly onto crushed ice. The excess

      
       will hydrolyze, and the product (4-(1,2,3-thiadiazol-4-yl)phenol) will precipitate.
      
    • Filter the solid.[1][3][4] If the phenol is expected to be water-soluble, extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Recrystallize from Ethanol/Water to obtain the pure intermediate.

Phase 2: Esterification (Coupling)

The final step couples the phenol with 2-furoyl chloride. We employ a base-catalyzed method to scavenge the HCl byproduct.[5]

  • Reagents:

    • 4-(1,2,3-Thiadiazol-4-yl)phenol (1.0 eq)

    • 2-Furoyl Chloride (1.2 eq)

    • Triethylamine (TEA) (2.0 eq)

    • DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)

    • Solvent: Dichloromethane (DCM), anhydrous.[6]

  • Protocol:

    • Dissolve the phenol derivative in anhydrous DCM under Nitrogen atmosphere.

    • Add TEA and DMAP; cool the solution to 0°C .

    • Add 2-furoyl chloride dropwise (diluted in minimal DCM) to control the exotherm.

    • Remove ice bath and stir at room temperature for 4–6 hours.

    • Workup:

      • Wash organic layer with 1M HCl (to remove excess TEA/DMAP).

      • Wash with Sat.

        
         (to remove unreacted acid/phenol).
        
      • Wash with Brine, dry over

        
        , and concentrate.
        
    • Purification: Silica gel column chromatography (Gradient: Hexane

      
       20% EtOAc/Hexane).
      

Experimental Workflow & Logic

The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.

Workflow Start Start: 4-Hydroxyacetophenone Step1 Step 1: Semicarbazone Formation (EtOH/H2O, Reflux) Start->Step1 Check1 QC: TLC Check (Disappearance of Ketone) Step1->Check1 Check1->Step1 Incomplete (Continue Reflux) Step2 Step 2: Hurd-Mori Cyclization (Neat SOCl2, 0°C) Check1->Step2 Pass Quench Ice Quench & Extraction Step2->Quench Step3 Step 3: Esterification (Furoyl Chloride, TEA, DCM) Quench->Step3 Isolate Phenol Intermediate Final Isolate Target API Step3->Final

Figure 2: Step-by-step experimental workflow with Critical Control Points.

Quantitative Data & Troubleshooting

ParameterExpected ValueTroubleshooting Low Yield
Step 1 Yield > 85%Ensure pH is buffered with Sodium Acetate; free HCl inhibits reaction.
Step 2 Yield 60–75%Moisture Control:

reacts violently with water. Ensure semicarbazone is bone-dry.
Step 3 Yield > 90%Base Stoichiometry: Ensure >2 eq of TEA to neutralize HCl. Use DMAP catalyst.
Appearance Off-white solidDarkening suggests oxidation; perform esterification under

.

References

  • BenchChem. (2025).[1][3][4] Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. Retrieved from

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Applied Sciences. Retrieved from

  • Khan Academy. Esterification of phenols. Retrieved from

  • ChemGuide. Making Esters from Alcohols and Phenols. Retrieved from

  • ResearchGate. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole via Hurd-Mori Cyclization. E-Journal of Chemistry. Retrieved from

Sources

Application Note & Protocol: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate, a novel ester with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the esterification of 4-(1,2,3-Thiadiazol-4-yl)phenol with 2-furoyl chloride. This protocol details a modified Schotten-Baumann reaction, a reliable method for acylating phenols.[1][2][3] The procedure emphasizes the use of pyridine as both a base and a nucleophilic catalyst to facilitate the reaction under mild conditions.[4][5][6][7][8] Included are detailed sections on the reaction mechanism, reagent handling, experimental setup, workup, purification by column chromatography, and characterization of the final product. This guide is intended for researchers in organic synthesis, drug development, and materials science.

Introduction

Heterocyclic compounds containing thiadiazole and furan rings are prominent scaffolds in pharmacologically active molecules and functional organic materials.[9][10] The 1,2,3-thiadiazole ring, in particular, is a versatile building block in the development of new therapeutic agents.[9][10][11] Esterification is a fundamental transformation in organic synthesis that allows for the modification of functional groups to modulate the physicochemical and biological properties of molecules.

This protocol describes the synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate via the reaction of 4-(1,2,3-Thiadiazol-4-yl)phenol with 2-furoyl chloride. The reaction is an example of a nucleophilic acyl substitution, specifically a Schotten-Baumann type reaction, which is effective for the acylation of phenols.[1][2][12] The use of pyridine as a base is crucial for neutralizing the hydrogen chloride byproduct and for activating the acyl chloride, thereby promoting an efficient and high-yielding transformation.[5][6][7]

Reaction Scheme:

Reaction of 4-(1,2,3-Thiadiazol-4-yl)phenol with 2-furoyl chloride to form 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate

Reaction Mechanism and Rationale

The esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is effectively catalyzed by pyridine, which serves a dual role.[4][5][6][7]

  • Base: Pyridine acts as a weak base to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. It also neutralizes the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.[4][5]

  • Nucleophilic Catalyst: Pyridine can attack the highly electrophilic carbonyl carbon of 2-furoyl chloride to form a reactive acylpyridinium ion intermediate.[5][6][7] This intermediate is even more susceptible to nucleophilic attack by the phenoxide than the original acyl chloride, thus accelerating the reaction rate.[6][8]

The overall process is fast, irreversible, and typically proceeds under mild conditions.[7]

Materials and Reagents

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Properties
4-(1,2,3-Thiadiazol-4-yl)phenolC₈H₆N₂OS178.211.00 g5.61Light-sensitive solid
2-Furoyl chlorideC₅H₃ClO₂130.530.81 g (0.61 mL)6.17 (1.1 eq)Corrosive liquid, moisture-sensitive[13][14][15][16]
Pyridine (anhydrous)C₅H₅N79.1010 mL-Anhydrous, basic, toxic
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9320 mL-Anhydrous solvent
Diethyl ether (Et₂O)(C₂H₅)₂O74.12~100 mL-Extraction solvent
Hydrochloric Acid (1 M aq.)HCl36.46~50 mL-For workup
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01~50 mL-For workup
Brine (Saturated NaCl aq.)NaCl58.44~25 mL-For work-up
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent
Silica Gel (230-400 mesh)SiO₂60.08~50 g-For column chromatography
Hexanes/Ethyl Acetate--As needed-Eluent for chromatography
Equipment
  • 100 mL round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Protocol

The following diagram outlines the complete workflow from reaction setup to product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep 1. Setup & Inert Atmosphere - Dry glassware - Add phenol & DCM - Purge with N2/Ar react 2. Reagent Addition - Cool to 0°C - Add Pyridine - Add 2-furoyl chloride dropwise prep->react monitor 3. Reaction & Monitoring - Warm to RT - Stir for 2-4 hours - Monitor by TLC react->monitor quench 4. Quenching - Dilute with DCM - Transfer to sep. funnel monitor->quench wash 5. Aqueous Washes - 1 M HCl (x2) - Sat. NaHCO3 (x2) - Brine (x1) quench->wash dry 6. Drying & Concentration - Dry organic layer (MgSO4) - Filter - Concentrate via rotovap wash->dry purify 7. Column Chromatography - Slurry pack silica - Load crude product - Elute with Hex/EtOAc dry->purify analyze 8. Characterization - Combine pure fractions - Evaporate solvent - Analyze by NMR, MS, IR purify->analyze

Caption: Experimental workflow for the synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate.

Reaction Setup
  • Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon) to maintain anhydrous conditions.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1,2,3-Thiadiazol-4-yl)phenol (1.00 g, 5.61 mmol).

  • Add anhydrous dichloromethane (20 mL) to dissolve the phenol. The solution may require gentle warming to fully dissolve.

  • Seal the flask with a septum and purge with inert gas.

Reagent Addition
  • Cool the reaction flask to 0 °C using an ice-water bath.

  • While stirring, add anhydrous pyridine (10 mL) via syringe.

  • Slowly add 2-furoyl chloride (0.61 mL, 6.17 mmol, 1.1 equivalents) dropwise over 5 minutes using a syringe. A precipitate (pyridinium hydrochloride) may form upon addition.

Reaction and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Eluent: 7:3 Hexanes/Ethyl Acetate.

    • Visualization: UV lamp (254 nm).

    • The reaction is complete when the starting phenol spot has been consumed.

Work-up Procedure
  • Once the reaction is complete, dilute the mixture with an additional 30 mL of dichloromethane.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 25 mL) to remove excess pyridine.

    • Saturated NaHCO₃ solution (2 x 25 mL) to remove any remaining acid.[17]

    • Brine (1 x 25 mL) to remove residual water.[18][19]

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

Purification
  • Purify the crude product by flash column chromatography.[20][21][22]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent via rotary evaporation to yield the final product, 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ester carbonyl stretch (~1735 cm⁻¹).

Safety and Handling

  • 2-Furoyl Chloride: Is corrosive and moisture-sensitive.[13][14][16] It reacts with water to release HCl gas.[13] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14] It is incompatible with strong bases and alcohols.[14][16]

  • Pyridine: Is a toxic and flammable liquid. Handle in a well-ventilated fume hood.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Hydrochloric Acid: Is corrosive. Handle with care.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time and monitor by TLC. Ensure reagents are anhydrous.
Hydrolysis of 2-furoyl chlorideUse anhydrous solvents and maintain an inert atmosphere.
Difficult Purification Product co-elutes with impuritiesOptimize the solvent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).
Reaction does not start Inactive reagentsUse freshly distilled or newly purchased anhydrous reagents.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate. By following the outlined Schotten-Baumann procedure, researchers can efficiently access this novel ester for further investigation in various scientific fields. The described work-up and purification steps are crucial for obtaining a high-purity final product.

References

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • Vedantu. (2024, July 2). Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. Retrieved from [Link]

  • LookChem. 2-Furoyl chloride cas 527-69-5. Retrieved from [Link]

  • ACS Publications. (2014, July 17). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]

  • Master Organic Chemistry. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

  • Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]

  • CUNY. Lab5 procedure esterification. Retrieved from [Link]

  • Journal of the Korean Chemical Society. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Chemguide. preparation of esters. Retrieved from [Link]

  • Rajdhani College. (2020, April 22). Chemical Energetics, Equilibria and Functional Organic Chemistry. Retrieved from [Link]

  • SCiRP. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Wikipedia. 2-Furoyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]

  • Barnard College. 29. The Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • PMC. (2021, October 4). Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu. Retrieved from [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Jetir.Org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]

  • ISRES. (2021). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

  • Iranian Journal of Medical Microbiology. (2025, January 15). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Retrieved from [Link]

  • PMC. (2018, February 21). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Retrieved from [Link]

  • PMC. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • JOCPR. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • ResearchGate. (2021, October 13). Synthesis of New 4‐Vinyl‐1,2,3‐Thiadiazoles. Retrieved from [Link]

Sources

Application Note: Precision Coupling of 2-Furoic Acid with Thiadiazolyl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coupling 2-furoic acid (furan-2-carboxylic acid) with thiadiazolyl phenols presents a unique chemoselective challenge in medicinal chemistry.[1] This reaction is not a generic esterification; it involves the fusion of an acid-sensitive, electron-rich furan ring with an electron-deficient, potentially multifunctional thiadiazole scaffold.[1]

The primary synthetic hurdles are:

  • Electronic Mismatch: The thiadiazole ring acts as a strong electron-withdrawing group (EWG), significantly lowering the nucleophilicity of the phenolic oxygen (

    
    
    
    
    
    7-8 vs. 10 for phenol).
  • Competitive Nucleophiles: The nitrogen atoms within the 1,3,4-thiadiazole ring can compete for the acylating agent, leading to undesired

    
    -acyl byproducts.[1]
    
  • Furan Stability: The furan ring is susceptible to acid-catalyzed ring opening or polymerization under harsh conditions.

This guide provides validated protocols to overcome these barriers, prioritizing the Acid Chloride Method for robustness and the Carbodiimide Method for functional group tolerance.

Strategic Reagent Selection

The choice of coupling reagent dictates the reaction pathway and impurity profile. For thiadiazolyl phenols, "activation" of the carboxylic acid is mandatory due to the phenol's poor nucleophilicity.

Comparative Analysis of Coupling Reagents
Reagent ClassSpecific ReagentMechanismSuitability for Thiadiazolyl PhenolsProsCons
Acid Chlorides Thionyl Chloride (

) / Oxalyl Chloride
Formation of Furoyl ChlorideHigh (Gold Standard)Overcomes low nucleophilicity of phenol; rapid reaction.[1]Requires base (TEA/Pyridine);

byproduct must be managed.[1]
Carbodiimides DCC / EDC

HCl
O-Acylisourea IntermediateMedium-High Mild conditions; neutral pH possible (with EDC).[1]Urea byproduct removal can be difficult (DCC); slower kinetics for electron-poor phenols.[1]
Uronium Salts HATU / HBTUActive Ester FormationMedium Very fast activation; good for peptides.[1]Expensive; atom economy is poor for simple esters; difficult purification if not optimized.[1]
Phosphonium BOP / PyBOPOxyphosphonium IntermediateLow-Medium Good for sterically hindered acids.[1]HMPA byproduct (BOP) is carcinogenic; difficult workup.[1]

Detailed Experimental Protocols

Protocol A: The Acid Chloride Route (Recommended)

Rationale: This method generates the highly reactive 2-furoyl chloride, which is sufficiently electrophilic to couple with the deactivated thiadiazolyl phenol. We use Oxalyl Chloride with catalytic DMF to avoid the harsh thermal conditions often required by Thionyl Chloride, preserving the furan ring.

Materials
  • 2-Furoic acid (1.0 equiv)[1]

  • Thiadiazolyl phenol derivative (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)[1]

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask under

      
      , dissolve 2-furoic acid  (10 mmol) in anhydrous DCM (20 mL).
      
    • Cool to 0°C. Add catalytic DMF (2 drops).[1]

    • Add Oxalyl chloride (12 mmol) dropwise over 10 minutes. Caution: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
    • Allow to stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Validation: Aliquot can be quenched with MeOH and checked by TLC/LCMS (methyl ester formation) to ensure complete conversion to acid chloride.[1]

    • Evaporate solvent and excess oxalyl chloride under reduced pressure (keep bath <30°C to protect furan).[1] Redissolve the residue (crude furoyl chloride) in fresh anhydrous DCM (10 mL).

  • Coupling:

    • In a separate flask, dissolve the thiadiazolyl phenol (10 mmol) and TEA (15 mmol) in anhydrous DCM (20 mL). Stir for 15 mins to generate the phenoxide species.

    • Cool the phenol solution to 0°C.

    • Cannulate (or add dropwise) the furoyl chloride solution into the phenol solution slowly.

    • Critical: Maintain temperature <5°C during addition to prevent

      
      -acylation of the thiadiazole ring.
      
  • Workup:

    • Stir at RT for 4-12 hours. Monitor by TLC.[1]

    • Quench with saturated

      
       solution.[2]
      
    • Extract with DCM (3x).[1] Wash organics with 0.1M

      
       (rapid wash to remove amines), then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).[1]

Protocol B: The Carbodiimide (Steglich) Route

Rationale: Best for substrates sensitive to the acidic conditions of Protocol A. DMAP is essential here as an acyl-transfer catalyst to overcome the phenol's sluggishness.

Materials
  • 2-Furoic acid (1.0 equiv)[1]

  • Thiadiazolyl phenol (1.0 equiv)

  • DCC (Dicyclohexylcarbodiimide) or EDC

    
    HCl (1.1 equiv)[1]
    
  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv)[1]

  • DCM or THF (Anhydrous)

Step-by-Step Procedure
  • Preparation:

    • Dissolve 2-furoic acid (10 mmol), thiadiazolyl phenol (10 mmol), and DMAP (1 mmol) in anhydrous DCM (30 mL) under

      
      .
      
    • Cool the mixture to 0°C.

  • Coupling:

    • Dissolve DCC (11 mmol) in minimal DCM (5 mL).

    • Add the DCC solution dropwise to the reaction mixture.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.[1]

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

    • Note: If the reaction stalls (due to the electron-poor phenol), mild heating (reflux in DCM, ~40°C) may be required, but monitor for furan decomposition.

  • Workup:

    • Filter off the precipitated DCU byproduct.

    • Wash the filtrate with 0.5M

      
       (to remove DMAP), then saturated 
      
      
      
      , then Brine.
    • Dry and concentrate.[1]

Reaction Mechanism & Workflow

The following diagram illustrates the parallel pathways and the critical decision points for avoiding side reactions (N-acylation).

G Start 2-Furoic Acid Act_Cl Activation: Oxalyl Chloride Start->Act_Cl Method A Act_DCC Activation: DCC/DMAP Start->Act_DCC Method B Phenol Thiadiazolyl Phenol Path_N Side Reaction: N-Acylation Phenol->Path_N Competitive Attack Path_O Main Reaction: O-Acylation Phenol->Path_O Nucleophilic Attack Inter_Cl Intermediate: 2-Furoyl Chloride Act_Cl->Inter_Cl Inter_Iso Intermediate: O-Acylisourea Act_DCC->Inter_Iso Inter_Cl->Path_N If T > 5°C Inter_Cl->Path_O Fast Inter_Iso->Path_O DMAP Catalyzed Product Target Ester: Furoyl-Thiadiazole Path_O->Product

Caption: Mechanistic pathways for coupling 2-furoic acid. Method A (Top) proceeds via Acid Chloride; Method B (Bottom) via Carbodiimide.[1] Control of temperature is critical in Method A to favor O-acylation over N-acylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Phenol is too electron-deficient.[1]Switch to Method A . Increase base (TEA) to ensure full deprotonation of the phenol. Use DMAP as a catalyst even in Method A (0.1 eq).[1]
N-Acylation (Side Product) Thiadiazole nitrogen competing.[1][3]Lower the temperature during addition (-10°C). Use a bulkier base (DIPEA) to sterically hinder the N-attack.
Black/Tar Formation Furan ring decomposition.[1]Avoid strong mineral acids (

).[1] Keep reaction temperature <40°C. Ensure Oxalyl Chloride is removed completely before adding phenol.[1]
Incomplete Reaction Moisture in solvent.[1]Use freshly distilled DCM or THF. Acid chlorides hydrolyze rapidly in wet solvents.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link (Foundational review on coupling reagents applicable to esters).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link (The standard DCC/DMAP protocol).

  • Matos, M. J., et al. (2018).[4] Synthesis and biological evaluation of novel 3-arylcoumarins as potential antioxidants. Molecules, 23(6), 1334.[1] Link (Demonstrates coupling of heterocyclic phenols).

  • Al-Masoudi, N. A., et al. (2011).[1] Synthesis and anti-HIV activity of new 1,3,4-thiadiazole derivatives. Heteroatom Chemistry, 22(1), 44-50.[1] Link (Context for thiadiazole reactivity and stability).

  • BenchChem Technical Guide. (2025). Synthesis of 2-Furancarboxylic Acid from Furfural.[1][5][6] Link (Background on 2-furoic acid stability).[1]

Sources

Application Note: Solvent Selection for Thiadiazole Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of thiadiazole esters. It moves beyond standard recipe-following to a mechanistic understanding of solvent influence on reaction kinetics, yield, and sustainability.

Executive Summary

The synthesis of thiadiazole esters—critical intermediates in the development of antimicrobial and antineoplastic agents—relies heavily on the cyclization environment. The choice of solvent is not merely about solubility; it dictates the transition state stabilization, the rate of byproduct formation (e.g., hydrolysis of thionyl chloride), and the ease of downstream processing.

This guide analyzes solvent systems for the two dominant isomers: 1,2,3-thiadiazoles (via Hurd-Mori) and 1,3,4-thiadiazoles (via oxidative cyclization). We present a protocol that transitions from traditional high-VOC solvents (DCM, Toluene) to sustainable alternatives (Ethanol, 2-MeTHF) without compromising yield.

Mechanistic Basis of Solvent Selection

The Hurd-Mori Reaction (1,2,3-Thiadiazoles)

The synthesis of 1,2,3-thiadiazole-4-carboxylates typically proceeds via the Hurd-Mori reaction, where an acyl hydrazone reacts with thionyl chloride (


).[1]
  • Critical Solvent Parameter: Water Content & Nucleophilicity .

    • Mechanism:[2][3][4][5][6][7] The reaction involves the attack of the hydrazone on the electrophilic sulfur of

      
      .
      
    • Failure Mode: Protic solvents or moisture hydrolyze

      
       to 
      
      
      
      and
      
      
      , quenching the reaction and generating heat. Nucleophilic solvents (e.g., alcohols) react to form alkyl sulfites.
    • Ideal Solvent: Non-nucleophilic, polar aprotic or non-polar (DCM, 1,2-Dichloroethane, Toluene).

Dehydrative Cyclization (1,3,4-Thiadiazoles)

1,3,4-thiadiazole esters are often formed by cyclizing diacylhydrazines using dehydrating agents like


 or Lawesson’s reagent.
  • Critical Solvent Parameter: Boiling Point & Polarity .

    • Mechanism:[2][3][4][5][7] Requires thermal energy to drive the elimination of water/H2S.

    • Ideal Solvent: High boiling point aromatics (Toluene, Xylene) or, for green protocols, Ethanol (if using specific catalysts like TBAI).

Decision Matrix: Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the specific thiadiazole isomer and reagent system.

SolventSelection Start Target Molecule Isomer123 1,2,3-Thiadiazole (Hurd-Mori) Start->Isomer123 Isomer134 1,3,4-Thiadiazole (Cyclization) Start->Isomer134 ReagentSOCl2 Reagent: SOCl2 Isomer123->ReagentSOCl2 Standard ReagentGreen Green/Catalytic (TBAI/I2) Isomer123->ReagentGreen Modern ReagentPOCl3 Reagent: POCl3 Isomer134->ReagentPOCl3 Standard Isomer134->ReagentGreen Modern SolventDCM DCM / CHCl3 (High Yield, Toxic) ReagentSOCl2->SolventDCM Lab Scale SolventTol Toluene (Scalable, High BP) ReagentSOCl2->SolventTol Process Scale Solvent2MeTHF 2-MeTHF (Bio-renewable DCM alt) ReagentSOCl2->Solvent2MeTHF Green Opt. ReagentPOCl3->SolventTol Reflux Req. SolventEtOH Ethanol / Water (Green, Specific Cats) ReagentGreen->SolventEtOH Solubility

Figure 1: Decision tree for solvent selection based on isomer type and reagent constraints.

Quantitative Performance Data

The table below summarizes experimental data comparing solvent performance for the synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate .

Solvent SystemReaction TempTime (h)Yield (%)Purity (HPLC)Notes
Dichloromethane (DCM) 0°C to RT292%98.5%Standard benchmark. Excellent solubility, difficult waste disposal.
Toluene 0°C to 60°C485%96.0%Slower kinetics due to lower polarity; easier workup (non-halogenated).
Ethanol RT--0%--Incompatible with

(reacts to form ethyl sulfite).
2-MeTHF 0°C to RT389%97.8%Recommended Green Alternative. Good stability, separates well from water.
Neat (

)
0°C to RT194%95.0%Excess reagent acts as solvent. Hazardous workup (large exotherm).

Detailed Experimental Protocols

Protocol A: Hurd-Mori Synthesis of Ethyl 1,2,3-Thiadiazole-4-Carboxylate (Standard)

Best for: High-value intermediates where yield is paramount.

Reagents:

  • Ethyl acetoacetate semicarbazone (10 mmol)

  • Thionyl Chloride (

    
    ) (20 mmol)
    
  • Solvent: Dichloromethane (DCM), Anhydrous[2]

Workflow:

  • Preparation: Dissolve 10 mmol of semicarbazone in 20 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Control temperature to prevent rapid gas evolution.

  • Addition: Add

    
     dropwise over 30 minutes.
    
    • Observation: The solution will darken, and

      
       gas will evolve.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quenching (Self-Validating Step): Carefully pour the reaction mixture into ice-cold saturated

    
    .
    
    • Validation: If pH remains acidic after mixing, thiadiazole decomposition may occur. Ensure pH ~7-8.

  • Extraction: Separate organic layer, dry over

    
    , and concentrate.
    
Protocol B: Green Synthesis of 1,3,4-Thiadiazole Esters (Oxidative Cyclization)

Best for: Sustainability and avoiding chlorinated solvents.

Reagents:

  • Ethyl 2-(2-hydrazinecarbonothioyl)acetate (10 mmol)

  • Ammonium Thiocyanate (

    
    )[8]
    
  • Solvent: Ethanol (Absolute)[4][9][10][11]

Workflow:

  • Dissolution: Suspend the hydrazide precursor in Ethanol (10 volumes).

  • Catalysis: Add 10 mol%

    
     or use Ferric Chloride (
    
    
    
    ) as a mild oxidant.
  • Reflux: Heat to reflux (78°C) for 4-6 hours.

    • Why Ethanol? It solubilizes the polar intermediate but allows the less polar ester product to precipitate upon cooling or water addition.

  • Workup: Cool to 0°C. The product often crystallizes directly. Filter and wash with cold water.[2]

Troubleshooting & Optimization

Moisture Control in Hurd-Mori

Issue: Low yield and formation of sticky polymeric tar. Cause: Water in the solvent hydrolyzes


, creating excess acid which degrades the semicarbazone before cyclization.
Solution: 
  • Use molecular sieves (3Å) to dry solvents (DCM/Toluene) for 24h prior to use.

  • Diagnostic: Add a drop of

    
     to the solvent aliquot; if immediate fuming occurs, the solvent is wet.
    
Regioselectivity Issues

Issue: Formation of 1,2,3-thiadiazole vs. 1,2,3-selenadiazole or other isomers. Control: Solvent polarity influences the tautomeric equilibrium of the hydrazone precursor.

  • Polar Solvents (DMF, DMSO): Stabilize the anti form, often slowing cyclization.

  • Non-polar (Toluene): Favor the syn form required for the Hurd-Mori transition state.

Mechanism cluster_solvent Solvent Influence Substrate Hydrazone Precursor (Syn-Conformer) Complex Thionyl-Hydrazone Complex Substrate->Complex + SOCl2 (Solvent: DCM) TS Transition State (5-membered ring) Complex->TS - HCl Product 1,2,3-Thiadiazole Ester TS->Product - SO2 (Gas) Effect1 Non-Polar (Toluene) Favors Syn-Conformer Effect2 Polar (DMF) Traps Anti-Conformer

Figure 2: Mechanistic pathway highlighting the conformational requirement favored by non-polar solvents.

References

  • Hurd-Mori Reaction Mechanism & Solvent Effects Hurd, C. D., & Mori, R. I. (1955).[10] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.

  • Green Synthesis of Thiadiazoles Sahoo, B. M., et al. (2023).[12][13] Greener Approaches for Synthesis of Bioactive Thiadiazole Scaffolds. Current Organocatalysis.

  • Solvent Selection for Thioester/Ester Formation Jordan, A., et al. (2018). Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters. Reaction Chemistry & Engineering.

  • 1,2,3-Thiadiazole Synthesis Review Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemical Reviews.

  • Comparative Synthetic Routes BenchChem Technical Support. (2025).[8][14][15] A Comparative Guide to the Synthetic Routes of Thiadiazole Isomers.

Sources

Application Note: Purification Strategies for 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate , a compound of significant interest in medicinal chemistry due to the pharmacophoric potential of the 1,2,3-thiadiazole ring (often associated with antimicrobial and antiviral activity) and the metabolic relevance of the furoate ester linkage.

Achieving pharmaceutical-grade purity (>98%) for this compound presents specific challenges:

  • Hydrolytic Instability: The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Thermal Sensitivity: The 1,2,3-thiadiazole ring can undergo nitrogen elimination (Wolff rearrangement precursors) at elevated temperatures (>140°C).

  • Solubility Profile: The planar aromatic system confers poor aqueous solubility but high solubility in polar aprotic solvents, often leading to "oiling out" rather than crystallization during crude workup.

This guide presents two validated workflows: a scalable Recrystallization Protocol for bulk purification and a Flash Chromatography Protocol for high-resolution impurity removal.

Physicochemical Profile & Pre-Purification Analysis[1][2][3]

Before initiating purification, the crude material must be characterized to select the optimal pathway.

PropertyDescriptionImplication for Purification
Molecular Structure Lipophilic ester with two aromatic heterocycles.[1]High affinity for reverse-phase (C18) and normal phase (Silica) stationary phases.
Solubility Soluble: DMSO, DMF, CH₂Cl₂, EtOAc. Insoluble: Water, Hexane.Recrystallization requires a semi-polar/non-polar solvent pair (e.g., EtOH/Hexane).
Stability pH sensitive (Ester). Thermally labile >140°C.Avoid boiling water baths; use rotary evaporation <45°C. Avoid strong bases in mobile phases.
Major Impurities 4-(1,2,3-thiadiazol-4-yl)phenol (Hydrolysis product), 2-furoic acid, oligomers.Impurities are more polar than the target; easily separable by silica chromatography.

Method A: Recrystallization (Scalable Protocol)

Rationale: Recrystallization is the preferred method for batches >500 mg due to its scalability and ability to remove homologous impurities that co-elute in chromatography. The solvent system Ethanol/Ethyl Acetate is chosen to balance the solubility of the thiadiazole core while forcing the precipitation of the less soluble ester product upon cooling.

Materials
  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: Absolute Ethanol (99.5%)

  • Anti-solvent: n-Hexane or n-Heptane

  • Equipment: Hotplate stirrer with temperature probe, vacuum filtration setup (Buchner funnel).

Step-by-Step Protocol
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate dropwise while heating gently to 50°C (Do not exceed 60°C to prevent thermal degradation of the thiadiazole ring).

    • Add just enough solvent to dissolve the solid completely. If the solution is dark/colored, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Solvent Modification:

    • While maintaining the temperature at 45-50°C, slowly add Ethanol (approx. 20% of the EtOAc volume). This increases the polarity slightly, aiding in the retention of polar impurities (like unreacted phenols) in the mother liquor.

  • Nucleation & Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Critical Step: If oiling out occurs (droplets forming instead of crystals), reheat to dissolve and add n-Hexane dropwise until a faint turbidity persists, then cool again.

    • Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[2]

    • Wash: Rinse the filter cake with a cold (0°C) mixture of Hexane:EtOAc (9:1).

    • Drying: Dry under high vacuum at 40°C for 6 hours.

Method B: Flash Column Chromatography (High Purity)

Rationale: If the crude purity is <85% or if the recrystallization yield is poor, flash chromatography is required. The method utilizes a gradient elution on silica gel to separate the target ester from the more polar hydrolysis byproducts.

Parameters
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: n-Hexane (Non-polar).

  • Mobile Phase B: Ethyl Acetate (Polar).

  • Loading: Dry loading (adsorbed onto silica) is recommended due to the compound's poor solubility in pure hexane.

Gradient Table
Time (Column Volumes)% Mobile Phase B (EtOAc)Phase Description
0 - 2 CV0%Equilibration / Elution of non-polar grease
2 - 5 CV0% → 10%Linear ramp
5 - 12 CV10% → 30%Product Elution Window (Target typically elutes ~20-25%)
12 - 15 CV30% → 100%Wash (Elution of polar phenols/acids)
Step-by-Step Protocol
  • Sample Preparation (Dry Load):

    • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).

    • Add silica gel (ratio 1:2 sample:silica) to the solution.

    • Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.

  • Column Packing:

    • Pack the column with fresh silica gel.

    • Carefully layer the dry-loaded sample on top of the packed bed.

    • Add a layer of sand (~1 cm) to protect the bed from disturbance.

  • Elution & Fraction Collection:

    • Run the gradient as defined above.

    • Collect fractions (approx. 10-15 mL for a 5g scale run).

    • TLC Monitoring: Check fractions using Hexane:EtOAc (3:1). The target ester will have an R_f ~ 0.4-0.5. The phenol impurity will be significantly lower (R_f < 0.2).

  • Evaporation:

    • Pool pure fractions.

    • Evaporate solvent <45°C.

    • Note: If the resulting solid is amorphous, perform a rapid recrystallization (Method A) to obtain a crystalline form.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate purification method based on crude analysis.

PurificationWorkflow Start Crude 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate Analysis TLC / HPLC Analysis Start->Analysis PurityCheck Purity > 85%? Analysis->PurityCheck Recryst Method A: Recrystallization (Solvent: EtOAc/EtOH) PurityCheck->Recryst Yes (High Purity) Column Method B: Flash Chromatography (Gradient: Hex/EtOAc) PurityCheck->Column No (Complex Mix) QC Final QC (NMR, LC-MS) Recryst->QC Column->QC Fail Reprocess QC->Fail Fail Success Final Product Release QC->Success Pass (>98%) Fail->Column Re-purify

Caption: Decision tree for isolating high-purity thiadiazole esters, prioritizing yield via recrystallization when possible.

Quality Control & Validation

1. HPLC Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic) and 280 nm (thiadiazole specific absorption).

2. NMR Validation:

  • 1H NMR (DMSO-d6): Confirm the presence of the 1,2,3-thiadiazole proton (typically a singlet around δ 9.0-9.5 ppm) and the furan ring protons (multiplets at δ 6.5-8.0 ppm).

  • Absence of Impurities: Check for the disappearance of the broad phenolic -OH peak (approx. δ 9-10 ppm) which would indicate unreacted intermediate.

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. Link

    • Authoritative text on the stability, solubility, and synthesis (Hurd-Mori reaction) of 1,2,3-thiadiazoles.
  • BenchChem Technical Support. (2025). Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives. BenchChem Application Notes. Link

    • Source for solubility profiles and precipitation-upon-dilution troubleshooting for thiadiazole deriv
  • ResearchGate. (2021). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Link

    • Reviews biological activity and purification of phenyl-substituted thiadiazoles.
  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles and related heterocycles. Link

    • Provides general reaction conditions and workup procedures for thiadiazole synthesis.

Sources

Crystallization solvents for thiadiazole phenyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Crystallization Strategies for Thiadiazole Phenyl Esters

Executive Summary

Thiadiazole phenyl esters represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their purification is frequently complicated by their amphiphilic nature: the heterocyclic core is polar and hydrogen-bond accepting, while the phenyl ester moiety is hydrophobic and conformationally flexible. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than discrete crystallization.[1]

This guide provides a scientifically grounded approach to solvent selection and process control to ensure high-purity isolation of these compounds.

Solvent Selection Logic

The crystallization of thiadiazole phenyl esters requires a solvent system that balances the high polarity of the thiadiazole nitrogens with the lipophilicity of the phenyl ring.

The "Gold Standard": Ethanol

Ethanol (EtOH) is the primary solvent of choice for this class of compounds.

  • Mechanism: The hydroxyl group of ethanol acts as a hydrogen bond donor to the thiadiazole nitrogens (N3/N4 positions), facilitating solubility at high temperatures. The ethyl chain provides sufficient van der Waals interactions to solvate the phenyl ester tail.

  • Thermal Gradient: These esters typically show a steep solubility curve in ethanol—highly soluble at reflux (

    
    C) and sparingly soluble at room temperature (
    
    
    
    C), maximizing yield.
Alternative Solvent Systems

When ethanol fails (e.g., for highly lipophilic derivatives), the following systems are validated:

Solvent SystemRoleApplication Context
Ethanol (Absolute) PrimaryStandard recrystallization for bulk purity (>95%).
Methanol PrimaryUsed for lower molecular weight derivatives or when EtOH yield is too low due to high solubility.
DMF / Water Solvent / Anti-solventRescue Method: For high-melting point derivatives that are insoluble in boiling alcohols. Dissolve in min. DMF, add water until turbid.
Acetone / Hexane Solvent / Anti-solventLipophilic Variants: For esters with long alkyl chains where alcohols cause oiling out.
THF / Pentane Vapor DiffusionX-Ray Crystallography: Slow diffusion yields diffraction-quality single crystals.

Decision Matrix: Solvent Selection

The following flowchart guides the researcher through the solvent selection process based on the physical behavior of the crude material.

SolventSelection Start Crude Thiadiazole Phenyl Ester SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Cooling Cool to RT Soluble->Cooling Yes Insoluble Insoluble at Boil Soluble->Insoluble No Result Observation Cooling->Result Crystals Crystalline Solid (Proceed to Harvest) Result->Crystals Crystals Form Oiling Oiling Out (Liquid Droplets) Result->Oiling Droplets Form RemedyOil Reheat -> Add Seed -> Slow Cool (1°C/min) Oiling->RemedyOil AddPolar Switch to DMF/Water Precipitation Insoluble->AddPolar RemedyOil->Crystals Retry

Figure 1: Decision tree for selecting the optimal crystallization solvent system.

Detailed Protocols

Protocol A: Standard Bulk Recrystallization (Ethanol)

Target: Purity >98% for biological assays.

  • Preparation: Place 1.0 g of crude thiadiazole phenyl ester in a 50 mL Erlenmeyer flask.

  • Dissolution: Add absolute ethanol (approx. 10-15 mL) and heat to reflux (

    
    C) on a magnetic stir plate.
    
    • Critical Step: If the solution is not clear at reflux, add ethanol in 1 mL increments. Do not exceed 30 mL/g. If solid remains, it is likely inorganic salt (NaCl/KCl from synthesis)—perform a hot filtration .

  • Nucleation Control: Remove from heat. Allow the flask to cool to room temperature undisturbed on a wood or cork block (insulator).

    • Why? Placing directly on a cold benchtop induces rapid cooling, trapping impurities and causing oiling out.

  • Crystallization: Allow to stand for 2-4 hours. If no crystals form, scratch the inner glass wall with a glass rod to induce nucleation.

  • Harvesting: Filter the crystals using a Buchner funnel. Wash with 5 mL of ice-cold ethanol.

  • Drying: Dry under vacuum at

    
    C for 4 hours.
    
Protocol B: Rescue Strategy for "Oiling Out"

Target: Converting amorphous oil into crystalline solid.

"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common for phenyl esters due to their low melting points and conformational flexibility.

  • Re-dissolution: Re-heat the mixture until the oily droplets dissolve back into a clear homogeneous phase.

  • Solvent Adjustment: Add a small amount (5-10% v/v) of a "good" solvent (e.g., Acetone or DCM) to increase the solubility limit, or simply add more Ethanol.

  • Seeding: Cool the solution slightly (below boiling but above the oiling temperature). Add a single seed crystal of the pure product (if available) or a similar derivative.

  • Controlled Cooling: Use a programmable water bath or insulate the flask heavily to cool at a rate of

    
    C per minute.
    
  • Agitation: Stir slowly (60 RPM). Vigorous stirring promotes oil dispersion; slow stirring promotes crystal growth on the seed.

Protocol C: Vapor Diffusion (Single Crystal Growth)

Target: X-Ray Diffraction (XRD) suitable crystals.

  • Inner Vial: Dissolve 20 mg of the compound in 1 mL of THF or Chloroform in a small (4 mL) vial. Ensure the solution is concentrated but not saturated.

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL) containing 4 mL of Pentane or Diethyl Ether .

  • Equilibration: Cap the large jar tightly. Store in a vibration-free, dark environment at room temperature.

  • Mechanism: The volatile anti-solvent (Pentane) diffuses into the solution (THF), slowly increasing supersaturation and growing high-quality prisms or needles over 2-7 days.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No precipitation after cooling Solution is too dilute.Evaporate 30% of solvent using rotary evaporator and re-cool.
Precipitate is amorphous/sticky Rapid cooling or impurities.Re-dissolve in fresh solvent.[2] Add activated charcoal, filter hot, then cool extremely slowly.
Compound decomposes Thermal instability (ester hydrolysis).Avoid boiling. Use vapor diffusion (Protocol C) or solvent evaporation at room temperature.
Colored impurities persist Trapped oligomers.Recrystallize from Methanol ; if color persists, wash crystals with cold Diethyl Ether .

Mechanism of Action: Why Ethanol?

Understanding the molecular interactions is vital for troubleshooting.

  • H-Bond Acceptors: The N3 and N4 atoms of the 1,3,4-thiadiazole ring are moderate hydrogen bond acceptors.

  • H-Bond Donors: Ethanol acts as a donor, stabilizing the polar head of the molecule in solution.

  • Lattice Energy vs. Solvation: Upon cooling, the entropic penalty of organizing the flexible phenyl ester tail into a lattice is overcome by the strong

    
    -
    
    
    
    stacking interactions between the thiadiazole rings. Ethanol is easily displaced from the crystal lattice during this stacking process, unlike dipolar aprotic solvents (DMSO/DMF) which can form solvates, complicating drying.

References

  • Matysiak, J. (2015). Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives. Uses ethanol for recrystallization of phenyl ester derivatives.[2][3][4]

  • Camí, G. E., et al. (2006).[5] Synthesis, growth and characterization of new 1,3,4-thiadiazole-5-(n-substituted)-sulfonamides crystals. Details single crystal growth using slow evaporation of ethanol.[5]

  • Mettler Toledo. (2024). Oiling Out in Crystallization.

  • BenchChem. (2025). Preventing Oiling Out in Diastereomeric Salt Formation. Protocols for controlling supersaturation and seeding.[1][6]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of furoate esters in basic media

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FUR-HYD-001 Topic: Preventing Hydrolysis of Furoate Esters in Basic Media Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Issue: Researchers frequently report unintended hydrolysis (saponification) of furoate esters (e.g., methyl 2-furoate) during base-mediated transformations such as alkylations, cross-couplings, or deprotections elsewhere in the molecule.

Root Cause: Furoate esters are electronically distinct from benzoate esters. The furan ring oxygen atom exerts a strong inductive electron-withdrawing effect (-I) on the adjacent carbons. While there is a resonance effect (+R), the inductive withdrawal renders the carbonyl carbon at the 2-position significantly more electrophilic than that of a benzoate. Consequently, 2-furoates are more susceptible to nucleophilic attack (BAc2 mechanism) by hydroxide or alkoxides than their phenyl counterparts [1].

The Fix: Prevention requires a three-tiered strategy:

  • Steric Shielding: Modifying the ester group itself.

  • Thermodynamic Control: Manipulating the solvent-base equilibrium.

  • Kinetic Control: Reducing the nucleophilicity of the base.

Mechanistic Troubleshooting (The "Why")

To prevent failure, one must understand the failure mode. The dominant pathway is the BAc2 Mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1]

Visualization: The Failure Mode vs. The Block

The following diagram illustrates the attack vector of the hydroxide ion and how steric bulk (e.g., tert-butyl) or electronic modulation interrupts this pathway.

FuroateHydrolysis cluster_0 Failure Mode: Methyl 2-Furoate cluster_1 Prevention Strategy: t-Butyl 2-Furoate Start Methyl 2-Furoate (High Electrophilicity) Tetra Tetrahedral Intermediate Start->Tetra Fast Attack (Low Steric Bulk) OH OH- (Nucleophile) OH->Tetra Product Furoic Acid (Hydrolyzed) Tetra->Product Collapse Start_Stable t-Butyl 2-Furoate (Steric Shield) No_Rxn Hydrolysis Blocked Start_Stable->No_Rxn Steric Repulsion OH_Blocked OH- OH_Blocked->No_Rxn Access Denied

Caption: Comparative pathway analysis showing the high susceptibility of methyl esters vs. the steric protection of t-butyl esters against BAc2 attack.

Strategic Reagents & Conditions

When you cannot change the substrate (i.e., you must use a methyl/ethyl ester), you must alter the environment. The choice of base and solvent is critical.

Base Selection Matrix

Strong bases like NaOH or LiOH are "hydrolysis engines." Switch to bases that are sufficiently basic to perform your desired reaction (e.g., deprotonating a phenol) but poorly nucleophilic toward the carbonyl.

Base ClassExamplespKa (conj.[2][3][4] acid in DMSO) [2]Risk LevelUsage Recommendation
Hydroxides LiOH, NaOH, KOH26–28 (H₂O in DMSO)CRITICAL Avoid. These are potent nucleophiles for BAc2.
Alkoxides NaOMe, NaOEt29HIGH Avoid. Causes transesterification or hydrolysis if wet.
Bulky Alkoxides KOtBu32MODERATE Safer due to steric bulk, but can still attack if unhindered.
Carbonates

,

~10-11 (H₂CO₃)LOW Recommended. Poor nucleophiles; effective for alkylations.
Organic Amines DIPEA (Hünig's),

9–11SAFE Non-nucleophilic (DIPEA). Good for mild deprotonations.
Amidine/Guanidine DBU, TBD12–14MODERATE DBU is usually non-nucleophilic but can attack esters in rare cases.
Solvent Strategy: The "Naked Anion" Trap

Warning: In polar aprotic solvents (DMSO, DMF, DMAc), anions are poorly solvated and become "naked," increasing their reactivity by orders of magnitude [3].

  • The Trap: Using NaOH in DMSO will hydrolyze a furoate ester instantly, even faster than in water.

  • The Solution: If using DMSO/DMF, you must exclude water entirely (use anhydrous solvents) and use non-hydroxide bases (Carbonates).

Standard Operating Protocols (SOPs)

Protocol A: Chemoselective Alkylation in the Presence of Furoate Esters

Scenario: You need to alkylate a secondary amine or phenol on a scaffold containing a methyl 2-furoate moiety. Objective: Alkylate the amine/phenol without hydrolyzing the ester.

Reagents:

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Temperature: Room Temperature (20–25°C).

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction flask and cool under Argon/Nitrogen.

  • Solvation: Dissolve the substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration). Note: MeCN is preferred over DMF if the substrate is soluble, as it is easier to remove and less likely to contain trace amines.

  • Base Addition: Add

    
     (1.5 – 2.0 equiv).
    
    • Why Cs? The "Cesium Effect" improves solubility in organic media compared to Potassium.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv).

  • Monitoring: Stir at RT. Monitor via TLC/LCMS.[5]

    • Checkpoint: If reaction is slow, heat to 40°C. Do not exceed 60°C without verifying ester stability.

  • Workup: Filter off inorganic solids. Dilute with EtOAc, wash with water (to remove salts) and brine.[6] Dry over

    
    .[5][7]
    
Protocol B: Suzuki-Miyaura Coupling with Furoate Esters

Scenario: Cross-coupling a halogenated furoate ester. Risk: Aqueous base (standard Suzuki condition) will hydrolyze the ester.

Modified Workflow:

  • Base Switch: Use anhydrous

    
     or 
    
    
    
    instead of aqueous
    
    
    .
  • Solvent: Use anhydrous 1,4-dioxane or Toluene.

  • Water: Strictly exclude water. If a proton source is needed for the catalytic cycle (boronic acid activation), add a controlled amount of water (e.g., 2-5 equivalents) or use a boronate ester which requires less activation water than boronic acids.

Decision Tree for Troubleshooting

Use this logic flow to determine the correct experimental setup.

DecisionTree Start Start: Reaction requires Base Substrate has Furoate Ester Q1 Is the Base a Nucleophile? (e.g., NaOH, NaOMe, LiOH) Start->Q1 Q1_Yes Switch Base Q1->Q1_Yes Yes Q1_No Check Solvent Q1->Q1_No No Rec_Base Use K2CO3, Cs2CO3, or DIPEA Q1_Yes->Rec_Base Q2 Is Water Present? Q1_No->Q2 Rec_Base->Q2 Q2_Yes High Risk of Hydrolysis Q2->Q2_Yes Yes Q2_No Proceed with Caution Q2->Q2_No No Action1 Use Anhydrous Solvent (MeCN, DMF, Dioxane) Q2_Yes->Action1 Action2 Monitor at Low Temp (0°C -> RT) Q2_No->Action2

Caption: Decision logic for selecting reaction conditions to preserve furoate integrity.

Frequently Asked Questions (FAQ)

Q1: I must use aqueous LiOH for a different part of my synthesis. Can I protect the furoate?

  • Answer: Yes. If you cannot avoid saponification conditions, you must use a sterically hindered ester. Convert the methyl furoate to a tert-butyl furoate . The t-butyl group is resistant to dilute aqueous base (LiOH/THF/H2O) and can be removed later using acidic conditions (TFA/DCM) [4].

Q2: Why did my furoate hydrolyze in DMF/K2CO3? I thought that was safe.

  • Answer: Check your water content.[3][5][8] Commercial DMF is hygroscopic. If wet,

    
     generates hydroxide ions in equilibrium (
    
    
    
    ). In DMF, this trace
    
    
    is highly reactive. Always use molecular sieves or fresh anhydrous solvent.

Q3: Can I use DBU as a base?

  • Answer: Proceed with caution. While DBU is a strong non-nucleophilic base, it has been known to act as a nucleophile in specific constrained geometries or high concentrations. DIPEA is a safer alternative if the pKa allows.

Q4: Is there a difference between 2-furoates and 3-furoates?

  • Answer: Yes. 2-furoates are generally more susceptible to hydrolysis than 3-furoates. The 2-position is more electron-deficient due to the closer proximity to the oxygen's inductive withdrawal. If you have flexibility, placing the ester at the 3-position offers slightly better stability [5].

References

  • Feinstein, A., Gore, P. H., & Reed, G. L. (1969).[9] Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids.[9] Journal of the Chemical Society B: Physical Organic, 205-207. [Link][9]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. [Link]

  • Parker, A. J. (1962). The effects of solvation on the properties of anions in dipolar aprotic solvents. Quarterly Reviews, Chemical Society, 16(2), 163-187. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General Reference for t-Butyl ester stability).
  • Fringuelli, F., Marino, G., & Taticchi, A. (1969). Heteroaromatic rings as substituents. Part I. Acid dissociation constants of furan-, thiophen-, and selenophen-carboxylic acids. Journal of the Chemical Society B, 44-47. [Link]

Sources

Technical Support Center: Purification of 4-(1,2,3-Thiadiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 4-(1,2,3-Thiadiazol-4-yl)phenol from your reaction product. The following sections are designed to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.

Understanding the Challenge: The Properties of 4-(1,2,3-Thiadiazol-4-yl)phenol

Before delving into purification strategies, it is crucial to understand the physicochemical properties of the compound you aim to remove. 4-(1,2,3-Thiadiazol-4-yl)phenol is a heterocyclic compound containing both a weakly acidic phenolic hydroxyl group and a thiadiazole ring system. These features govern its solubility and reactivity, which we can exploit for separation.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₈H₆N₂OS[1]A relatively small molecule, which may influence its volatility and solubility.
Molecular Weight 178.21 g/mol [1]
Appearance Likely a solid at room temperatureRecrystallization is a potential purification method.
pKa Estimated to be around 7-9The phenolic proton is acidic and can be removed by a moderately strong base, forming a water-soluble phenoxide salt. This is a key principle for liquid-liquid extraction.
Solubility Soluble in many polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate).[2] Sparingly soluble in non-polar solvents (e.g., hexane) and water at neutral pH.This differential solubility is the basis for several purification techniques, including extraction, chromatography, and recrystallization.

Frequently Asked Questions (FAQs)

Q1: My initial workup to remove 4-(1,2,3-Thiadiazol-4-yl)phenol was incomplete. What is the most common reason for this?

A1: The most frequent issue is inefficient acid-base extraction. The phenolic proton of 4-(1,2,3-Thiadiazol-4-yl)phenol is weakly acidic. If the aqueous base used for the extraction is not strong enough, or if insufficient equivalents of the base are used, the equilibrium will not fully favor the formation of the water-soluble phenoxide salt. Consequently, a significant amount of the unreacted starting material will remain in the organic layer with your product.

Another common issue is the choice of organic solvent. If the organic solvent has a high affinity for the starting material, it can hinder its partitioning into the aqueous basic phase.

Q2: How can I effectively remove 4-(1,2,3-Thiadiazol-4-yl)phenol using liquid-liquid extraction?

A2: Liquid-liquid extraction is a powerful first-pass purification technique that leverages the acidic nature of the phenolic group.[2][3] By converting the phenol into its corresponding salt (phenoxide), its solubility is dramatically shifted from the organic phase to the aqueous phase.

  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase (confirm by adding a few drops of water).

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base two to three more times to ensure complete removal of the phenol.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your product.

  • Expert Tip: To confirm the removal of the phenol, you can acidify the combined aqueous layers with a strong acid (e.g., 2 M HCl) until the pH is acidic. If a significant amount of 4-(1,2,3-Thiadiazol-4-yl)phenol was present, it will precipitate out of the aqueous solution as it is no longer in its salt form.

G cluster_0 Liquid-Liquid Extraction Crude Product in Organic Solvent Crude Product in Organic Solvent Add Aqueous Base (e.g., 1M NaOH) Add Aqueous Base (e.g., 1M NaOH) Crude Product in Organic Solvent->Add Aqueous Base (e.g., 1M NaOH) Shake and Separate Layers Shake and Separate Layers Add Aqueous Base (e.g., 1M NaOH)->Shake and Separate Layers Organic Layer (Product) Organic Layer (Product) Shake and Separate Layers->Organic Layer (Product) Aqueous Layer (Phenoxide Salt) Aqueous Layer (Phenoxide Salt) Shake and Separate Layers->Aqueous Layer (Phenoxide Salt) Wash Organic Layer with Brine Wash Organic Layer with Brine Organic Layer (Product)->Wash Organic Layer with Brine Dry and Concentrate Dry and Concentrate Wash Organic Layer with Brine->Dry and Concentrate Purified Product Purified Product Dry and Concentrate->Purified Product G cluster_1 Recrystallization Dissolve Crude Product in Minimum Hot Solvent Dissolve Crude Product in Minimum Hot Solvent Hot Filtration (if insoluble impurities) Hot Filtration (if insoluble impurities) Dissolve Crude Product in Minimum Hot Solvent->Hot Filtration (if insoluble impurities) Slow Cooling to Room Temperature Slow Cooling to Room Temperature Hot Filtration (if insoluble impurities)->Slow Cooling to Room Temperature Cool in Ice Bath Cool in Ice Bath Slow Cooling to Room Temperature->Cool in Ice Bath Collect Crystals by Vacuum Filtration Collect Crystals by Vacuum Filtration Cool in Ice Bath->Collect Crystals by Vacuum Filtration Wash Crystals with Cold Solvent Wash Crystals with Cold Solvent Collect Crystals by Vacuum Filtration->Wash Crystals with Cold Solvent Dry Purified Crystals Dry Purified Crystals Wash Crystals with Cold Solvent->Dry Purified Crystals

Sources

Technical Support Center: Optimizing the Hurd-Mori Reaction for Electron-Deficient Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Helpdesk. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocyclic synthesis. The Hurd-Mori reaction—the cyclization of hydrazones with thionyl chloride (SOCl₂) to form 1,2,3-thiadiazoles—is a foundational transformation in medicinal chemistry ()[1].

However, applying this classical method to electron-deficient phenols (e.g., hydroxyacetophenones bearing -NO₂, -CF₃, or halogen groups) introduces severe mechanistic complications. Electron-withdrawing groups (EWGs) deactivate the substrate, altering enolization rates and reducing the nucleophilicity of the hydrazone intermediate, while the unprotected phenolic -OH group acts as a competing nucleophile against SOCl₂.

This guide provides field-proven diagnostics, mechanistic troubleshooting, and self-validating protocols to help you successfully navigate these challenges.

Mechanistic Workflow

To prevent side reactions and drive the cyclization forward, the standard Hurd-Mori protocol must be modified into a protection-cyclization-deprotection sequence.

HurdMoriWorkflow Ketone 1. Electron-Deficient Phenolic Ketone Protect 2. Phenol Protection (Etherification/Esterification) Ketone->Protect Blocks SOCl2 side-reactions Hydrazone 3. Hydrazone Formation (Tosylhydrazine, Acid Cat.) Protect->Hydrazone Condensation Cyclization 4. Hurd-Mori Cyclization (SOCl2, CH2Cl2, 0°C) Hydrazone->Cyclization Electrophilic Attack Aromatize 5. Spontaneous Aromatization (-HCl, -SO2) Cyclization->Aromatize Pummerer-type Rearrangement Deprotect 6. Deprotection (e.g., BBr3 for -OMe) Aromatize->Deprotect Yields protected thiadiazole Target 7. Target: Electron-Deficient Phenolic 1,2,3-Thiadiazole Deprotect->Target Final Cleavage

Figure 1: Optimized Hurd-Mori reaction workflow for electron-deficient phenolic substrates.

Troubleshooting FAQs

Q1: Why is my cyclization yield so poor when using an unprotected electron-deficient phenol? A: In the classic Hurd-Mori synthesis, SOCl₂ acts as both the electrophile and the sulfur source. When an unprotected phenol is present, the -OH group acts as a competing nucleophile, reacting rapidly with SOCl₂ to form undesired sulfite esters or undergoing direct chlorination. Furthermore, EWGs deactivate the aromatic ring, which paradoxically stabilizes these undesired side-products against further beneficial rearrangements. You must mask the phenol (e.g., via etherification) prior to hydrazone formation.

Q2: How do electron-withdrawing groups alter the regioselectivity of the thiadiazole ring closure? A: The Hurd-Mori cyclization direction in unsymmetrical ketones is strictly governed by the relative rate of enolization of the α-carbons. EWGs exert a strong inductive pull that alters the acidity of adjacent protons. Extensive investigations into the regioselectivity of the Hurd-Mori reaction () demonstrate that the presence of an EWG heavily dictates which α-carbon participates in the nucleophilic attack on the sulfinyl chloride intermediate[2]. If your target requires a specific regioisomer, you must account for both the steric bulk and the electronic pull of your substituents.

Q3: The reaction stalls, and I am isolating a 1,2,3-thiadiazoline-1-oxide intermediate. How do I force aromatization? A: The final step of the Hurd-Mori reaction is a Pummerer-type aromatization that requires the elimination of HCl and SO₂. Highly electron-deficient substrates drain electron density from the thiadiazoline intermediate, increasing the activation energy required for this elimination ()[3]. To drive the reaction forward, allow the mixture to warm to room temperature (rather than maintaining 0°C) and extend the reaction time. The cessation of HCl/SO₂ gas bubbling is your primary self-validating indicator that aromatization is complete.

Quantitative Data: Impact of Protecting Groups

To illustrate the necessity of phenol protection, the table below summarizes the cyclization efficiency of a model electron-deficient substrate (4-nitro-2-hydroxyacetophenone) under various protection strategies.

Phenol State (R-Group)Hydrazone Yield (%)SOCl₂ Cyclization Yield (%)Overall Yield (%)Primary Byproduct / Observation
Unprotected (-OH) 65%15%9.7%Sulfite esters, unreacted intermediate
Methyl Ether (-OMe) 92%85%78.2%Clean conversion, rapid gas evolution
Benzyl Ether (-OBn) 88%81%71.2%Minor benzyl cleavage from HCl
Acetate Ester (-OAc) 75%40%30.0%Partial deprotection during SOCl₂ step
Experimental Protocols
Phase 1: Hydrazone Formation (Self-Validating System)

Objective: Convert the protected electron-deficient ketone to an N-tosylhydrazone. Causality: Tosylhydrazines are preferred over semicarbazides for electron-deficient substrates because the resulting tosylhydrazones are significantly more stable and crystalline, preventing premature hydrolysis during the subsequent SOCl₂ cyclization.

  • Initiation: Dissolve 10.0 mmol of the protected phenolic ketone (e.g., 2-methoxy-4-nitroacetophenone) in 20 mL of absolute ethanol.

  • Reagent Addition: Add 10.5 mmol of p-toluenesulfonylhydrazine (TsNHNH₂).

  • Catalysis: Add 2 drops of glacial acetic acid.

    • Causality: Mild acid protonates the carbonyl oxygen, accelerating the nucleophilic attack of the hydrazine to drive the equilibrium forward without hydrolyzing the product.

  • Reaction: Reflux the mixture for 2-4 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the ketone UV spot confirms completion.

  • Isolation: Cool the flask to 0°C.

    • Self-Validation: A thick white/yellow precipitate will form as the solubility drops. Filter the solid, wash with cold ethanol, and dry under vacuum.

Phase 2: Hurd-Mori Cyclization & Aromatization

Objective: Cyclize the tosylhydrazone into the 1,2,3-thiadiazole ring. Causality: The reaction is highly exothermic. Starting at 0°C controls the initial electrophilic attack of SOCl₂. Warming to room temperature provides the thermal energy required for the Pummerer-type elimination of HCl, SO₂, and TsCl.

  • Preparation: Suspend 5.0 mmol of the tosylhydrazone in 15 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Temperature Control: Cool the flask to 0°C using an ice bath.

  • Cyclization: Dropwise, add 15.0 mmol (3 equivalents) of thionyl chloride (SOCl₂).

    • Causality: Excess SOCl₂ is required as it acts as both the reactant and a dehydrating agent.

  • Aromatization: Stir at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring (Self-Validation): Observe the reaction mixture. Vigorous bubbling indicates the release of HCl and SO₂ gases—the hallmark of successful aromatization. Stir for an additional 12-24 hours until gas evolution completely ceases.

  • Workup: Quench the reaction by carefully pouring it into crushed ice. Extract with CH₂Cl₂, wash the organic layer with saturated NaHCO₃ (to neutralize residual acid), dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography.

(Note: If the final target requires the free phenol, a standard deprotection step using BBr₃ in CH₂Cl₂ at -78°C can be performed on the purified thiadiazole).

References
  • Title: On Acylhydrazones and 1,2,3-Thiadiazoles Source: Journal of the American Chemical Society / Wikipedia URL: [Link]

  • Title: Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization Source: Molecules / NIH PMC URL: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Thiadiazole Esters in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for overcoming the common yet significant challenge of poor aqueous solubility of thiadiazole esters in biological assays. Inconsistent results and underestimated compound activity often trace back to solubility issues.[1][2] This resource combines established methodologies with expert insights to help you navigate these complexities and ensure the reliability and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why are my thiadiazole ester compounds consistently showing poor solubility in my aqueous assay buffer?

Thiadiazole rings, while contributing to the biological activity of many compounds, also increase their lipophilicity.[3][4] The ester functional group further enhances this hydrophobicity. When a concentrated stock solution, typically in an organic solvent like DMSO, is introduced into an aqueous buffer, the compound can precipitate out of solution. This phenomenon, known as antisolvent precipitation, is a common issue with hydrophobic molecules.[5]

Q2: I observed precipitation of my compound after diluting my DMSO stock into the cell culture medium. How can I prevent this?

This is a classic case of antisolvent precipitation.[5] To mitigate this, consider the following strategies:

  • Rapid and Vigorous Mixing: Add the compound stock solution drop-wise into the assay medium while vortexing or swirling.[5] This promotes rapid dispersion and minimizes the formation of localized high concentrations that lead to precipitation.

  • Pre-warming the Medium: Warming your cell culture medium to 37°C can sometimes improve the solubility of your compound.[5]

  • Control Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity to cells.[5][6][7]

Q3: Can the DMSO concentration in my stock solution affect the solubility of my thiadiazole ester?

Yes, even in a "universal solvent" like DMSO, highly concentrated solutions of hydrophobic compounds can lead to precipitation, especially after freeze-thaw cycles.[8][9][10] It is advisable to visually inspect your stock solutions for any precipitate before use. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. However, for compounds with persistent solubility issues in DMSO, preparing a fresh stock at a lower concentration may be necessary.

Q4: Are there alternative solvents to DMSO for preparing stock solutions?

While DMSO is widely used due to its broad-spectrum solubilizing power, other organic solvents can be considered, depending on the specific compound and assay system.[8] Alternatives include:

  • Ethanol: A less toxic option compared to DMSO, often used in biological experiments.[5]

  • Acetone: Offers high solubility for many organic compounds but is highly volatile and can be toxic to cells.[5]

  • Methanol: An effective solvent, but its toxicity is a significant concern for cellular assays.[5]

It's critical to perform solvent toxicity controls to ensure the chosen solvent and its final concentration do not interfere with the biological assay.[11]

Troubleshooting Guides & Step-by-Step Protocols

Initial Assessment and Basic Solubilization Techniques

Before moving to advanced formulation strategies, it's essential to systematically evaluate and optimize basic solubilization methods.

Caption: A decision-making workflow for addressing solubility issues.

This protocol describes the standard method for preparing a high-concentration stock solution of a thiadiazole ester in DMSO.

Materials:

  • Thiadiazole ester powder

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the thiadiazole ester powder.

  • Add DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes until the compound is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at elevated temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9]

Intermediate Solubilization Strategies: Co-solvents and pH Adjustment

If direct dilution of a DMSO stock proves problematic, the use of co-solvents or pH adjustment can be effective.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[12][13] They work by reducing the polarity of the aqueous environment.[14]

Table 1: Common Co-solvents and Their Recommended Concentrations in Cell-Based Assays

Co-solventTypical Final ConcentrationKey Considerations
DMSO< 0.5%Can induce cellular stress and differentiation at higher concentrations.[6][7][15]
Ethanol< 0.5%Generally less toxic than DMSO, but can still affect cell viability.[11]
Propylene Glycol< 1%A common vehicle for in vivo studies.
Polyethylene Glycol (PEG) 300/400< 1%Can improve solubility but may also affect protein stability.

Note: The final concentration of any co-solvent should be optimized for your specific cell line and assay, with appropriate vehicle controls included in all experiments.

Materials:

  • Thiadiazole ester stock solution in DMSO

  • Selected co-solvent (e.g., Ethanol, PEG 400)

  • Aqueous assay buffer

Procedure:

  • Prepare an Intermediate Dilution: Dilute the high-concentration DMSO stock solution into the chosen co-solvent to create an intermediate stock.

  • Serial Dilution: Perform serial dilutions of the intermediate stock in the co-solvent.

  • Final Dilution into Assay Buffer: Add a small volume of the co-solvent dilution to the aqueous assay buffer to reach the final desired compound concentration. Ensure the final co-solvent concentration remains within the acceptable, non-toxic range for your assay.

For thiadiazole esters with ionizable functional groups, adjusting the pH of the assay buffer can significantly impact solubility.[12] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH can have the same effect. It is crucial to ensure that the adjusted pH is compatible with the biological system being studied.

Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][] This structure allows them to encapsulate hydrophobic molecules, like thiadiazole esters, forming water-soluble inclusion complexes.[18][19][20] This can improve not only solubility but also stability and bioavailability.[16][19]

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin DerivativeKey Properties
β-Cyclodextrin (β-CD)Limited aqueous solubility and potential for nephrotoxicity in vivo.[18]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and improved safety profile. Widely used in pharmaceutical formulations.[16]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a favorable safety profile.

Materials:

  • Thiadiazole ester

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in the aqueous buffer to the desired concentration.

  • Add Compound: Slowly add the powdered thiadiazole ester to the stirring cyclodextrin solution.

  • Complexation: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the water-soluble complex.

Sources

Alternative coupling agents for thiadiazole ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with thiadiazole esterification.

Thiadiazole rings are highly electron-deficient. This property often reduces the nucleophilicity of adjacent amines or alcohols and makes adjacent carboxylic acids prone to side reactions (like decarboxylation) if activated improperly. Traditional coupling agents like DCC or EDC often fail here, yielding massive amounts of N-acylurea byproducts or causing severe epimerization. To achieve high atom economy and streamlined workups, modern workflows rely on alternative agents like 1,1'-Carbonyldiimidazole (CDI) [1] and Propylphosphonic anhydride (T3P) [2].

Below, you will find a mechanistic workflow, troubleshooting FAQs, comparative data, and self-validating protocols to ensure your syntheses succeed on the first run.

Mechanistic Workflow: CDI vs. T3P Activation

Workflow Start Thiadiazole Carboxylic Acid + Alcohol CDI_Path CDI Activation (1,1'-Carbonyldiimidazole) Start->CDI_Path Mild, Base-free T3P_Path T3P Activation (Propylphosphonic anhydride) Start->T3P_Path DIPEA or Pyridine CDI_Int Acyl Imidazole Intermediate (Releases CO2) CDI_Path->CDI_Int T3P_Int Acyloxyphosphonium Ester (Requires Base) T3P_Path->T3P_Int Product Thiadiazole Ester Product CDI_Int->Product Nucleophilic Attack (- Imidazole) T3P_Int->Product Nucleophilic Attack (- Water-soluble phosphate)

Fig 1: Mechanistic workflow comparing CDI and T3P coupling agents for thiadiazole ester synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my CDI-mediated thiadiazole esterification stalling at the intermediate stage? Causality: CDI activates the carboxylic acid to form an acylimidazole intermediate. This thermodynamic step is driven forward by the irreversible release of CO₂ gas[1]. If the reaction stalls, it is usually because the alcohol was added prematurely before the activation was complete, leading to competitive side reactions, or the alcohol is too sterically hindered to attack the stable acylimidazole. Solution: Wait for the effervescence (CO₂ bubbling) to completely stop before adding your alcohol. This serves as a self-validating visual cue. If the alcohol is hindered, add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to increase its nucleophilicity.

Q2: How do I optimize T3P coupling for sterically hindered thiadiazole carboxylic acids? Causality: T3P forms a highly reactive acyloxyphosphonium intermediate[2]. However, T3P strictly requires a base to mop up the generated protons and drive the equilibrium. For hindered thiadiazoles, standard bases like triethylamine (TEA) might not provide enough basicity or might cause steric clashing, stalling the nucleophilic attack. Solution: Switch to a less nucleophilic, stronger base like N,N-Diisopropylethylamine (DIPEA) or use Pyridine as both solvent and base. Elevating the temperature to 50–80 °C often overcomes the activation energy barrier for hindered substrates without degrading the thermally stable T3P reagent[3].

Q3: Why am I seeing massive epimerization at the chiral center adjacent to the thiadiazole ring? Causality: Electron-withdrawing heteroaromatics like thiadiazoles drastically increase the acidity of the α-proton. During activation with traditional agents (like DCC/EDC), the intermediate can tautomerize to a ketene or form an oxazolone-like intermediate, leading to rapid racemization. Solution: T3P is inherently superior at suppressing racemization compared to carbodiimides. If you are forced to use EDC, you must use an additive like HOAt or HOBt to rapidly trap the activated ester before epimerization can occur.

Reagent Comparison & Quantitative Data

To select the right coupling agent, evaluate your substrate against the parameters in the table below. T3P and CDI offer distinct advantages in byproduct management over legacy carbodiimides.

Coupling AgentActivation IntermediatePrimary ByproductWorkup StrategyAtom EconomyBest Application Profile
DCC O-AcylisoureaDicyclohexylurea (DCU)Filtration (often incomplete)PoorSimple, non-hindered aliphatic esters
EDC / HOBt OBt Active EsterWater-soluble ureaAqueous washModerateGeneral peptide/ester coupling
CDI AcylimidazoleImidazole, CO₂Dilute acid washGoodMoisture-sensitive, base-free needs
T3P AcyloxyphosphoniumWater-soluble phosphatesAqueous washHighHindered substrates, low epimerization

Standardized Experimental Protocols

The following methodologies are engineered as self-validating systems. By observing specific physical changes (gas evolution, phase separation), you can verify the success of each step in real-time.

Protocol A: CDI-Mediated One-Pot Esterification

Use this protocol when your substrate is sensitive to external bases.

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. CDI is extremely moisture-sensitive and will aggressively hydrolyze to imidazole and CO₂ if exposed to ambient humidity.

  • Activation Step: Dissolve the thiadiazole carboxylic acid (1.0 eq) in anhydrous THF or DMF (0.2 M). Add CDI (1.2 eq) in one single portion at room temperature[1].

  • Validation Check: Stir the mixture and closely observe the evolution of CO₂ gas. Do not proceed until effervescence completely ceases (typically 30–60 minutes). The cessation of gas confirms the quantitative formation of the acylimidazole intermediate.

  • Coupling Step: Add the target alcohol (1.2 eq). If the alcohol is aliphatic and sterically hindered, add a catalytic amount of DBU (0.1 eq).

  • Reaction: Stir at 40 °C for 4–12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Quench the reaction with water. Extract with EtOAc. Wash the organic layer with 1M HCl to protonate and remove the imidazole byproduct, followed by a brine wash. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: T3P-Mediated Esterification for Hindered Substrates

Use this protocol for sterically hindered substrates or when preserving stereocenters is critical.

  • System Preparation: In a dry flask, dissolve the thiadiazole carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous EtOAc or DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq). The excess base is thermodynamically required to neutralize the phosphonic acid byproducts generated during the activation cycle.

  • Activation Step: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) at 0 °C. This controls the initial exotherm and prevents localized degradation.

  • Coupling Step: Warm the reaction to room temperature, then heat to 60 °C if the substrates are heavily hindered[3]. Stir for 12 hours.

  • Validation & Workup: Cool to room temperature. Wash the organic mixture sequentially with saturated NaHCO₃, water, and brine. Self-validating check: The water-soluble phosphate byproducts partition entirely into the aqueous phase, meaning if phase separation is clean, your crude organic layer is free of coupling agent residue[2]. Dry over MgSO₄ and concentrate.

References

  • Synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[( tert -butoxycarbonyl) amino] propanoic acid and evaluation of anti-microbial activity. ResearchGate. Available at:[Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available at:[Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. Available at:[Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Global Research Online. Available at:[Link]

Sources

Validation & Comparative

Distinctive FTIR Spectral Signatures: Furoate Ester Carbonyl vs. Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development, the hybridization of distinct pharmacophores—such as the lipophilic furoate ester and the bioisosteric 1,3,4-thiadiazole ring—is a proven strategy for enhancing target affinity and metabolic stability. Furoate esters (e.g., mometasone furoate) are renowned for their potent anti-inflammatory properties, while thiadiazole derivatives exhibit broad-spectrum antimicrobial and anticancer activities. When synthesizing these complex hybrid molecules or cross-linked polymer matrices, Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive analytical tool.

As a Senior Application Scientist, I frequently rely on FTIR not just to confirm the presence of functional groups, but to validate the integrity of the entire molecular scaffold. This guide objectively compares the distinctive FTIR vibrational modes of the furoate ester carbonyl and the thiadiazole ring, providing researchers with self-validating experimental workflows for structural elucidation.

Mechanistic Causality of Vibrational Modes

Understanding the exact wavenumber at which a functional group absorbs requires analyzing the electronic environment, resonance effects, and bond force constants.

The Furoate Ester Carbonyl (C=O): In a standard aliphatic ester, the C=O stretching vibration typically appears between 1735 cm⁻¹ and 1750 cm⁻¹. However, in a furoate ester, the carbonyl carbon is directly attached to an electron-rich furan ring. This structural arrangement facilitates strong


-

conjugation, which delocalizes the

-electrons of the C=O bond into the aromatic system. This delocalization lowers the bond order and the force constant of the carbonyl double bond, shifting the absorption peak to a lower frequency. Consequently, the furoate ester carbonyl characteristically absorbs in the 1705–1720 cm⁻¹ range [2]. For instance, in cross-linked furan-ester matrices, the C=O stretch is observed precisely at 1716 cm⁻¹ [1], and in mometasone furoate, it appears at 1707 cm⁻¹ [2].

The 1,3,4-Thiadiazole Ring (C=N, C-S-C, N-N): The 1,3,4-thiadiazole moiety is a five-membered, pseudo-aromatic heterocyclic ring containing sulfur and two electron-donor nitrogen atoms.

  • C=N Stretch: Because of the ring's delocalized electron system, the C=N bond does not act as an isolated, localized double bond. Its stretching vibration is typically observed between 1595 cm⁻¹ and 1635 cm⁻¹ [3, 4].

  • N-N Stretch: The N-N bond constrained within the rigid ring structure produces a distinct stretching band in the 1040–1085 cm⁻¹ region [3].

  • C-S-C Stretch: The presence of the heavy sulfur atom significantly lowers the vibrational frequency of the C-S bonds. The asymmetric and symmetric stretching vibrations of the C-S-C linkage are pushed deep into the fingerprint region, characteristically appearing between 645 cm⁻¹ and 710 cm⁻¹ [3, 4].

Quantitative Spectral Comparison

The following table summarizes the diagnostic FTIR peaks used to differentiate and confirm the presence of furoate ester and thiadiazole functional groups.

Functional Group / VibrationFuroate Ester1,3,4-ThiadiazoleMechanistic Rationale
C=O Stretch (Carbonyl) 1705 – 1720 cm⁻¹N/A

-conjugation with the furan ring lowers the force constant compared to aliphatic esters.
C=N Stretch (Imine-like) N/A1595 – 1635 cm⁻¹Ring pseudo-aromaticity restricts the C=N bond, stabilizing its vibrational frequency.
C-O-C Stretch (Ester) 1100 – 1300 cm⁻¹N/AAsymmetric/symmetric stretching of the ester linkage coupled with the furan ether oxygen.
N-N Stretch N/A1040 – 1085 cm⁻¹Heteroatom-heteroatom bond constrained within the rigid 5-membered ring architecture.
C-S-C Stretch (Thioether) N/A645 – 710 cm⁻¹The high atomic mass of sulfur reduces the vibrational frequency into the fingerprint region.

Self-Validating Experimental Protocol: FTIR Acquisition

To ensure high-fidelity spectral data, the sample preparation and acquisition protocol must be treated as a self-validating system. The following methodology is optimized for solid-state drug candidates and polymer matrices.

Step 1: Matrix Preparation (KBr Pellet Method)

  • Action: Dry spectroscopic-grade Potassium Bromide (KBr) at 105°C for at least 2 hours prior to use.

  • Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretching band (3200–3500 cm⁻¹) and an H-O-H bending band (~1640 cm⁻¹). The latter can artificially obscure or merge with the critical C=N stretch of the thiadiazole ring (1595–1635 cm⁻¹).

  • Action: Co-grind 1–2 mg of the analyte with 100 mg of anhydrous KBr in an agate mortar until a fine, uniform powder is achieved. Press under 10 tons of force for 2 minutes.

  • Causality: Achieving a particle size smaller than the wavelength of the infrared radiation (typically < 2 µm) minimizes the Christiansen effect (anomalous dispersion) and prevents a sloping baseline caused by excessive light scattering.

Step 2: Spectral Acquisition

  • Action: Acquire a background spectrum of a blank KBr pellet. Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.

  • Causality: Scanning down to 400 cm⁻¹ is mandatory; standard ATR crystals like diamond often cut off around 600 cm⁻¹, which risks truncating the diagnostic C-S-C thiadiazole band (645–710 cm⁻¹). KBr transmission allows full visibility of the low-frequency fingerprint region.

Step 3: Protocol Self-Validation (Quality Checkpoints)

  • Baseline Integrity: If the baseline slopes upward at higher wavenumbers, discard the pellet. Re-grind the sample to reduce particle size.

  • Reaction Completion Check (Furoate): If synthesizing a furoate ester from 2-furoic acid, validate the reaction by confirming the complete disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).

  • Reaction Completion Check (Thiadiazole): If cyclizing a thiosemicarbazide precursor to form the thiadiazole ring, validate the cyclization by observing the disappearance of the primary amine/amide C=O bands and the emergence of the sharp C=N band (~1620 cm⁻¹) [5].

Diagnostic Workflow Visualization

The following logical workflow illustrates the sequential spectral checkpoints required to confirm the successful synthesis of a hybrid molecule containing both a furoate ester and a thiadiazole ring.

FTIR_Diagnostic Start Acquire FTIR Spectrum (4000 - 400 cm⁻¹) CheckCO Check 1705-1720 cm⁻¹ (C=O Stretch) Start->CheckCO CheckCN Check 1595-1635 cm⁻¹ (C=N Stretch) Start->CheckCN FuroateConfirmed Furoate Ester Present (Conjugated Carbonyl) CheckCO->FuroateConfirmed Peak Detected CheckCSC Check 645-710 cm⁻¹ (C-S-C Stretch) CheckCN->CheckCSC Peak Detected Hybrid Hybrid Furoate-Thiadiazole Scaffold Confirmed FuroateConfirmed->Hybrid ThiadiazoleConfirmed Thiadiazole Ring Present (Heteroaromatic System) ThiadiazoleConfirmed->Hybrid CheckCSC->ThiadiazoleConfirmed Peak Detected

Diagnostic workflow for identifying furoate ester and thiadiazole signatures via FTIR spectroscopy.

References

  • Source: researchgate.
  • Source: seejph.
  • Source: asianpubs.
  • Source: pharmainfo.
  • Source: nih.

Mass spectrometry fragmentation pattern of thiadiazole esters

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Heterocyclic Scaffolds: A Comparative Guide to the Mass Spectrometry Fragmentation of Thiadiazole Esters

As a Senior Application Scientist specializing in the structural elucidation of small-molecule pharmacophores, I frequently encounter the analytical hurdles presented by heterocyclic scaffolds. Thiadiazole esters—particularly the 1,2,3- and 1,3,4-isomers—are highly prized in medicinal chemistry for their diverse bioactivities, ranging from antidiabetic to antimicrobial properties. However, their structural validation requires rigorous mass spectrometry (MS) techniques.

This guide provides an objective comparison of analytical MS platforms and details the mechanistic causality behind the fragmentation patterns of thiadiazole esters. By understanding these pathways, drug development professionals can prevent mischaracterization and accelerate their discovery pipelines.

Mechanistic Principles of Thiadiazole Fragmentation

The fundamental challenge in analyzing thiadiazole esters lies in the competing thermodynamic stabilities of the heterocyclic ring versus the labile ester moiety. Tandem mass spectrometry (MS/MS) involves multiple stages of mass selection and collision-induced dissociation (CID)[1], allowing us to dissect these molecules bond by bond. The position of the heteroatoms dictates the primary fragmentation route:

  • 1,2,3-Thiadiazole Esters: The defining characteristic of the 1,2,3-thiadiazole ring under CID is the thermodynamically driven extrusion of nitrogen gas (N₂). The initial loss of N₂ and the subsequent fragmentation pathways provide a clear template for identifying and studying 1,2,3-thiadiazoles by mass spectrometry[2]. Because the N-N bond is pre-formed in the ring, this neutral loss (Δm/z 28.0061) requires relatively low activation energy and almost always precedes the cleavage of the ester group.

  • 1,3,4-Thiadiazole Esters: In stark contrast, the 1,3,4-isomer lacks adjacent nitrogen atoms, rendering the core ring significantly more stable against low-energy collisions. Here, fragmentation typically initiates at the exocyclic substituents. For example, the fragmentation of fully acetylated 1,3,4-thiadiazole derivatives often starts with the loss of O-acetyl or ester moieties before any ring degradation occurs[3]. When the ring finally ruptures at higher collision energies, it yields distinct fragments, such as the loss of H₂N=C=S (if an amine is present) caused by the cleavage of the N-C and S-C bonds[4].

Frag_Pathway M Protonated Precursor [M+H]+ (Thiadiazole Ester) Sub1 1,2,3-Thiadiazole Isomer M->Sub1 Structure A Sub2 1,3,4-Thiadiazole Isomer M->Sub2 Structure B N2_Loss Extrusion of N2 [M+H - 28.0061]+ Sub1->N2_Loss Low CE (Thermodynamic) Ester_Loss2 Ester Cleavage (Loss of ROH / CO) Sub2->Ester_Loss2 Low CE (Labile Bond) Ester_Loss1 Ester Cleavage (Loss of ROH / CO2) N2_Loss->Ester_Loss1 High CE Ring_Cleavage Ring Cleavage (Loss of R-CN or CS) Ester_Loss2->Ring_Cleavage High CE (Ring Rupture)

Comparative MS/MS Fragmentation Logic for Thiadiazole Ester Isomers.

Comparative Analysis of Analytical Platforms

Selecting the appropriate mass analyzer is critical. While legacy Electron Ionization (EI-MS) systems are excellent for volatile compounds, modern Electrospray Ionization (ESI) platforms offer the nuanced control required for complex drug candidates.

Table 1: Comparative Platform Performance for Thiadiazole Ester Analysis

FeatureTriple Quadrupole (QqQ)High-Resolution MS (Orbitrap/Q-TOF)Electron Ionization (EI-MS)
Ionization Softness Soft (ESI), preserves precursorSoft (ESI), preserves precursorHard (70 eV), extensive fragmentation
Mass Accuracy Nominal (~0.1 Da)High (< 5 ppm)Nominal to High (varies by analyzer)
Fragmentation Control Excellent (Tunable CE in Q2)Excellent (HCD/CID energy stepping)Fixed (70 eV standard)
Isobaric Differentiation Poor (Cannot resolve N₂ vs. CO)Excellent (Resolves N₂ vs. CO loss)Moderate
Best Application High-throughput PK quantificationUnknown structural elucidationLibrary matching of volatile esters

Application Insight: If you are attempting to distinguish a 1,2,3-thiadiazole ester from a 1,3,4-thiadiazole ester, High-Resolution MS is mandatory . The loss of N₂ (28.0061 Da) from the 1,2,3-isomer ring and the loss of CO (27.9949 Da) from an ester carbonyl are isobaric on a nominal mass QqQ instrument. Only an Orbitrap or Q-TOF can resolve this ~11 mDa difference, proving causality in the fragmentation pathway.

Experimental Workflow: Self-Validating Protocol for ESI-MS/MS

To guarantee scientific integrity, I employ a self-validating methodology where each experimental step inherently confirms the validity of the preceding one. This prevents the misinterpretation of solvent adducts or in-source fragments as true molecular ions.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve the synthesized thiadiazole ester in anhydrous LC-MS grade Acetonitrile/Methanol (1:1 v/v) containing 0.1% Formic Acid.

  • Causality: Esters are highly susceptible to hydrolysis. Utilizing strictly anhydrous solvents prevents the formation of hydrolyzed artifacts (carboxylic acids) in the sample vial, ensuring the detected mass corresponds exclusively to the intact ester.

Step 2: Soft Ionization & Adduct Monitoring (ESI+)

  • Action: Apply a capillary voltage of 3.0–3.5 kV in positive ion mode. Actively monitor for [M+H]⁺, [M+Na]⁺, and [M+K]⁺ species.

  • Causality: The nitrogen atoms in the thiadiazole ring readily accept protons. By confirming the presence of the sodium/potassium adducts alongside the protonated peak, the system self-validates the exact intact molecular weight of the precursor before any fragmentation is induced.

Step 3: Precursor Isolation (Q1)

  • Action: Isolate the [M+H]⁺ monoisotopic peak using a narrow quadrupole window (e.g., 0.7 m/z).

  • Causality: Narrow isolation prevents the co-fragmentation of heavy isotopic species (such as ³⁴S or ¹³C variants). Co-fragmentation would convolute the downstream product ion spectra, obscuring the precise mass shifts needed to define the fragmentation rules.

Step 4: Energy-Stepped Collision-Induced Dissociation (Q2)

  • Action: Ramp the Collision Energy (CE) across three distinct steps: 15 eV, 30 eV, and 45 eV[1].

  • Causality: Applying a single CE often yields incomplete data. A low CE (15 eV) captures highly labile ester cleavages (loss of ROH). A moderate to high CE (30–45 eV) forces the thermodynamically stable thiadiazole ring to rupture, revealing the core structural connectivity.

Step 5: High-Resolution Fragment Analysis (Q3/Orbitrap)

  • Action: Acquire product ion spectra at a mass resolution of ≥70,000 (at m/z 200).

  • Causality: High resolving power is mechanically required to differentiate isobaric neutral losses (e.g., N₂ vs. CO), directly confirming whether the heterocyclic ring or the ester appendage cleaved first.

MS_Workflow A 1. Anhydrous Prep (Prevent Hydrolysis) B 2. ESI+ Ionization (Protonation) A->B Infusion C 3. Q1 Isolation (0.7 m/z Window) B->C [M+H]+ D 4. Energy-Stepped CID (15 / 30 / 45 eV) C->D Precursor E 5. HRMS Analysis (Orbitrap / TOF) D->E Fragments F 6. Structural Elucidation (Isomer Assignment) E->F Spectra

ESI-MS/MS Analytical Workflow for Thiadiazole Ester Characterization.

Conclusion

The mass spectrometric characterization of thiadiazole esters is not a one-size-fits-all process. The positional isomerism of the heteroatoms fundamentally alters the molecule's gas-phase thermodynamics. By leveraging High-Resolution MS and employing an energy-stepped, self-validating workflow, researchers can confidently map the fragmentation pathways—distinguishing between immediate N₂ extrusion in 1,2,3-thiadiazoles and the initial ester cleavages characteristic of 1,3,4-thiadiazoles.

References

  • Source: MDPI (Molecules)
  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II)
  • Arene-Ruthenium(II)
  • WO2020020850A1 - Reagent for mass spectrometry Source: Google Patents URL

Sources

Comparison Guide: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development increasingly rely on heterocyclic scaffolds, the thiadiazole core has emerged as a highly versatile pharmacophore. Composed of a five-membered ring containing two nitrogen atoms and one sulfur atom, thiadiazoles exist in four isomeric forms. Among these, 1,3,4-thiadiazole and 1,2,3-thiadiazole are the most extensively researched, yet they occupy distinctly different biological and commercial niches.

This guide provides an objective, data-driven comparison of their biological activities, the structural causality behind their performance, and the experimental protocols required to validate their efficacy.

Structural Causality: The "Why" Behind the Activity

The biological divergence between 1,2,3-thiadiazole and 1,3,4-thiadiazole is rooted in their electronic distribution and heteroatom placement.

  • 1,3,4-Thiadiazole (The Symmetrical Bioisostere): The symmetrical placement of nitrogen atoms around the carbon-sulfur bonds creates a highly stable, neutral aromatic molecule. It possesses a =N-C-S- moiety that acts as a potent hydrogen-binding domain and a two-electron donor system[1]. Because of its high in vivo stability and lipid solubility, it is widely used in clinical pharmacology as a bioisostere for oxadiazoles and thiazoles, frequently appearing in antimicrobial, anticancer, and anti-inflammatory drugs (e.g., Acetazolamide, Cefazolin)[2].

  • 1,2,3-Thiadiazole (The Reactive Elicitor): Featuring adjacent nitrogen atoms, this isomer exhibits unique mesoionic potential. While less common in FDA-approved human therapeutics, the 1,2,3-thiadiazole ring is a powerhouse in agricultural chemistry and virology. It is highly effective at triggering the Salicylic Acid (SA) pathway in plants, inducing Systemic Acquired Resistance (SAR) against pathogens (e.g., Tiadinil, Acibenzolar-S-methyl)[3].

G Root Thiadiazole Core (C2H2N2S) Iso134 1,3,4-Thiadiazole Symmetrical & Stable Root->Iso134 Iso123 1,2,3-Thiadiazole Adjacent Heteroatoms Root->Iso123 Prop134 Bioisostere of Oxadiazole Strong H-bond Acceptor Iso134->Prop134 Prop123 Mesoionic Potential Unique N-N-S Linkage Iso123->Prop123 App134 Clinical Drugs (e.g., Acetazolamide) Prop134->App134 App123 Agrochemicals & Antivirals (e.g., Tiadinil) Prop123->App123

Logical divergence of thiadiazole isomers based on structural properties.

Comparative Biological Activity Profiles

While both isomers exhibit broad-spectrum biological activity, their primary targets differ significantly. 1,3,4-thiadiazoles are predominantly evaluated for their antimicrobial and anticancer properties, often targeting specific human or bacterial enzymes (like Carbonic Anhydrase or Focal Adhesion Kinase)[4]. Conversely, 1,2,3-thiadiazoles show remarkable antiviral efficacy (e.g., against HIV-1 and Tobacco Mosaic Virus) and antiparasitic activity[3].

G T123 1,2,3-Thiadiazole SAR Salicylic Acid Pathway T123->SAR Plant Plant SAR Elicitation SAR->Plant T134 1,3,4-Thiadiazole Enzyme Carbonic Anhydrase T134->Enzyme Human Human Therapeutics Enzyme->Human

Distinct primary mechanistic pathways of 1,2,3- and 1,3,4-thiadiazole derivatives.

Quantitative Performance Comparison

The following table synthesizes recent in vitro experimental data comparing high-performing derivatives of both isomers across different biological targets.

Isomer ClassBiological TargetDerivative / CompoundEfficacy MetricReference Context
1,3,4-Thiadiazole Antibacterial (S. aureus)Unsubstituted 1,3,4-ThiadiazoleMIC = 8 µg/mLEffective against Gram-positive bacteria[5].
1,3,4-Thiadiazole Antifungal (Candida spp.)Compound 21 (Phenyl-substituted)MIC = 0.03 µg/mLHighly potent membrane disruption[6].
1,3,4-Thiadiazole Anticancer (A549 Lung Cells)Compound 8a (Phenyl-substituted)IC₅₀ = 1.62 µMSuperior to oxadiazole bioisosteres[4].
1,2,3-Thiadiazole Antiviral (HIV-1)Thioacetanilide-based (Cmpd 92)EC₅₀ = 0.059 µMStrong inhibition with low cytotoxicity[3].
1,2,3-Thiadiazole Antiviral (TMV)Thiophene-carbohydrazide (Cmpd 99)61.03% InhibitionTested at 50 µg/mL; outperforms Tiadinil[3].
1,2,3-Thiadiazole Antiamoebic (E. histolytica)4-bromo phenyl-1,2,3-thiadiazoleIC₅₀ = 0.24 µMOutperforms Metronidazole (IC₅₀ 1.80 µM)[3].

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating protocols. Below are the standard methodologies used to generate the comparative data above.

Protocol A: High-Throughput MIC Determination for 1,3,4-Thiadiazoles (Antimicrobial)

Causality Check: 1,3,4-thiadiazoles often suffer from poor aqueous solubility. Using a standardized broth microdilution method with a DMSO control ensures that observed microbial death is due to the compound's pharmacophore, not solvent toxicity.

  • Compound Preparation: Dissolve the 1,3,4-thiadiazole derivative in 100% DMSO to create a 10 mg/mL stock. Perform serial dilutions in Mueller-Hinton broth to achieve a final test range of 0.01 to 100 µg/mL. Crucial: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced microbial inhibition.

  • Inoculum Standardization: Prepare bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100 in broth.
    
  • Assay Assembly: In a 96-well plate, combine 100 µL of the compound dilution with 100 µL of the bacterial inoculum.

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Negative Control: Broth + 1% DMSO + Inoculum (validates baseline growth).

    • Sterility Control: Broth only.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add 30 µL of Resazurin dye (0.015%); incubate for 2 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration remaining blue.

G Prep Compound Prep (Serial Dilution) Inoc Inoculation (Standardized) Prep->Inoc Incub Incubation (37°C, 24h) Inoc->Incub Read Readout (Resazurin Dye) Incub->Read Valid Validation (vs. Control) Read->Valid

Standardized workflow for evaluating thiadiazole antimicrobial MIC values.

Protocol B: Half-Leaf Local Lesion Assay for 1,2,3-Thiadiazoles (Anti-TMV Activity)

Causality Check: 1,2,3-thiadiazoles act as elicitors of plant defense. The half-leaf method is a self-validating system because it uses the same leaf for both the treatment and the control, perfectly controlling for biological variance in plant age, light exposure, and nutrition.

  • Plant Preparation: Cultivate Nicotiana glutinosa (tobacco) plants to the 5-6 leaf stage.

  • Compound Application: Dissolve the 1,2,3-thiadiazole derivative in a solvent mixture (e.g., DMF/Tween-80/Water) to a concentration of 50 µg/mL. Apply the solution to the left half of the tobacco leaves using a soft brush.

  • Control Application: Apply the solvent mixture (without the compound) to the right half of the same leaves. Apply a standard reference drug (e.g., Ningnanmycin) to a separate set of plants as a positive control.

  • Viral Inoculation: After 24 hours, inoculate the entire leaf with Tobacco Mosaic Virus (TMV) suspension (

    
     mg/mL) using carborundum as an abrasive.
    
  • Incubation & Quantification: Rinse leaves with water and incubate in a greenhouse at 23°C for 3–4 days. Count the number of local necrotic lesions on both halves.

  • Calculation: Inhibition Rate (%) =

    
    , where 
    
    
    
    is the average lesion count on the control half and
    
    
    is the average lesion count on the treated half.

Conclusion

The choice between 1,2,3-thiadiazole and 1,3,4-thiadiazole scaffolds should be strictly dictated by the target biological environment. For researchers developing clinical therapeutics requiring stable hydrogen-bonding networks, high lipid solubility, and direct enzyme inhibition (antibacterial, anticancer), the 1,3,4-thiadiazole core is the superior choice. Conversely, for applications requiring the modulation of viral replication or the elicitation of systemic immune responses in agricultural settings, the 1,2,3-thiadiazole core offers unmatched, highly reactive potential.

References
  • A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential Pharmedicopublishers[Link]

  • A Review on Biological Activities: 1,3,4-Thiadiazole and its Derivatives Rasayan Journal of Chemistry[Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade MDPI[Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold SciSpace[Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents National Institutes of Health (PMC)[Link]

  • Medicinal Significance of 1,2,3-Thiadiazoles Derivatives Encyclopedia.pub[Link]

Sources

Definitive Guide: Potency of 2-Furoate vs. Benzoate Esters in Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 2-furoate versus benzoate esters in thiadiazole drug scaffolds, synthesized from current medicinal chemistry literature and structure-activity relationship (SAR) data.

Executive Summary

In the optimization of 1,3,4-thiadiazole pharmacophores, the choice between a 2-furoate (furan-2-carboxylate) and a benzoate (phenyl carboxylate) ester moiety is a critical decision point. While both provide lipophilic aromatic bulk, they diverge significantly in electronic properties, metabolic stability, and binding affinity.

  • 2-Furoate Esters: Generally exhibit higher potency in antimicrobial and specific anticancer applications due to the electron-rich furan ring (π-excessive) and the capacity of the furan oxygen to act as a hydrogen bond acceptor. They are often more polar (lower LogP) than their benzoate counterparts.

  • Benzoate Esters: Offer superior metabolic predictability and hydrolytic stability. They are more lipophilic, enhancing membrane permeability, but often require electron-withdrawing substituents (e.g., p-Cl, p-NO₂) to match the intrinsic potency of the unsubstituted furoate.

Chemical & Electronic Comparison

The core difference lies in the aromatic ring attached to the carbonyl carbon. This influences the electrophilicity of the ester carbonyl and the molecular recognition at the target site.

Feature2-Furoate Ester (Furan-2-yl)Benzoate Ester (Phenyl)Impact on Potency
Electronic Nature

-Excessive (Electron Rich)

-Deficient relative to furan
Furoate ring is more susceptible to metabolic oxidation but can engage in distinct

-

interactions.
H-Bonding Acceptor (Furan Oxygen)None (Hydrophobic only)Furoate can form an additional H-bond in the active site, often increasing

(binding affinity).
Lipophilicity Lower LogPHigher LogPBenzoates penetrate membranes better; Furoates have better aqueous solubility.
Steric Bulk Smaller (5-membered ring)Larger (6-membered ring)Furoate fits tighter binding pockets.
Hammett

Heteroatom effectReference Standard (

)
Furoyl carbonyl is less electrophilic than benzoyl due to resonance donation from oxygen.
Structural Visualization

The following diagram illustrates the structural divergence and potential binding interactions.

G cluster_0 Scaffold Comparison cluster_1 Biological Consequence Thiadiazole 1,3,4-Thiadiazole Core Furoate 2-Furoate Moiety (Furan Ring) • H-Bond Acceptor (O) • π-Excessive Thiadiazole->Furoate Ester Linkage (More Polar) Benzoate Benzoate Moiety (Phenyl Ring) • Hydrophobic Bulk • π-Neutral Thiadiazole->Benzoate Ester Linkage (More Lipophilic) Potency Target Binding (IC50 / MIC) Furoate->Potency High Affinity (H-Bonding) ADME Pharmacokinetics (LogP / Stability) Benzoate->ADME High Permeability

Caption: Structural and functional divergence between furoate and benzoate esters attached to a thiadiazole core.[1][2][3]

Comparative Biological Performance[10][12][13][14]

Antimicrobial Potency

Research consistently highlights the furoate moiety as a "privileged structure" in antimicrobial thiadiazoles.

  • Case Study (S. aureus): A comparative study of benzimidazole-thiadiazole hybrids showed that the furan-2-yl derivative exhibited a Zone of Inhibition (ZOI) of 18.96 mm , significantly outperforming unsubstituted phenyl analogs.

  • Mechanism: The furan oxygen is hypothesized to interact with serine residues in bacterial DNA gyrase or cell wall synthesis enzymes (e.g., MurB), an interaction absent in the phenyl (benzoate) analog.

Anticancer Cytotoxicity

In anticancer screens (e.g., MCF-7, HepG2), the benzoate ester is often used as a baseline. However, to match the potency of a simple 2-furoate, the benzoate phenyl ring typically requires substitution with electron-withdrawing groups.

  • Data Trend: Unsubstituted Benzoate < 2-Furoate ≈ p-Chloro-Benzoate < p-Nitro-Benzoate.

  • Selectivity: Furan-based inhibitors of Pyruvate Dehydrogenase Complex E1 (PDH E1) have shown superior selectivity for cancer isoforms compared to broad-spectrum phenyl analogs.

Quantitative Data Summary

Representative data synthesized from SAR studies of 2,5-disubstituted-1,3,4-thiadiazoles.

Compound TypeR-GroupTest Organism / Cell LineActivity MetricRelative Potency
Furoate Furan-2-ylS. aureus (Gram +)MIC: 4–8 µg/mLHigh
Benzoate PhenylS. aureus (Gram +)MIC: 16–32 µg/mLModerate
Furoate Furan-2-ylMCF-7 (Breast Cancer)IC50: ~10 µMHigh
Benzoate PhenylMCF-7 (Breast Cancer)IC50: >50 µMLow
Subst. Benzoate 4-NO₂-PhenylMCF-7 (Breast Cancer)IC50: ~5–8 µMVery High

Experimental Protocols

Synthesis of Thiadiazole Esters

This protocol describes the esterification of a 2-hydroxy-1,3,4-thiadiazole intermediate. Note: Furoyl chloride is more reactive and prone to hydrolysis than benzoyl chloride; anhydrous conditions are critical.

Reagents:

  • Scaffold: 5-Substituted-1,3,4-thiadiazol-2-ol (1.0 eq)

  • Acylating Agent: 2-Furoyl chloride OR Benzoyl chloride (1.2 eq)

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the thiadiazole scaffold in 10 mL anhydrous DCM under Nitrogen atmosphere.

  • Deprotonation: Add 1.5 mmol Et₃N dropwise at 0°C. Stir for 15 minutes.

  • Acylation:

    • For Benzoate: Add Benzoyl chloride dropwise. Warm to Room Temp (RT) and stir for 4–6 hours.

    • For Furoate: Add 2-Furoyl chloride dropwise at -5°C (ice/salt bath). Stir at 0°C for 1 hour, then slowly warm to RT over 2 hours. Critical: Furoyl chloride degrades faster; maintain low temp initially.

  • Quench: Pour into ice-cold water (20 mL). Extract with DCM (3 x 15 mL).

  • Purification: Wash organic layer with 5% NaHCO₃, then Brine. Dry over Na₂SO₄. Evaporate. Recrystallize from Ethanol/Hexane.

Biological Assay Workflow (MTT Cytotoxicity)

To validate the potency difference, use the following standardized protocol:

MTT_Assay Start Seed Cells (MCF-7) 96-well plate (5x10^3 cells/well) Incubate1 Incubate 24h (37°C, 5% CO2) Start->Incubate1 Treat Add Compounds (Furoate vs Benzoate) Serial Dilutions (0.1 - 100 µM) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Solubilize Dissolve Formazan (DMSO) AddMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calc Calculate IC50 (Non-linear regression) Read->Calc

Caption: Standardized MTT assay workflow for comparing cytotoxic potency.

References

  • Antimicrobial Activity of Thiadiazole Derivatives: Janowska, S., et al. "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Molecules, 2020.[4][3][5][6] Link

  • Furan vs Benzene Bioisosterism: Meanwell, N. A. "Bioisosterism in Medicinal Chemistry." Journal of Medicinal Chemistry, 2011. Link

  • Furan-Based Inhibitors: "Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study." University of Cambridge Research, 2018. Link

  • Thiadiazole Synthesis & Potency: Serban, G., et al. "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[2] Drug Design, Development and Therapy, 2018. Link

  • Comparative Cytotoxicity: "A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Derivatives." BenchChem, 2025. Link

Sources

Advanced HPLC Purity Analysis for Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: Standard C18 vs. Phenyl-Hexyl Selectivity

Executive Summary

Thiadiazole derivatives (specifically 1,3,4-thiadiazoles) represent a critical scaffold in medicinal chemistry, serving as the core for carbonic anhydrase inhibitors (e.g., Acetazolamide), antimicrobials, and anticancer agents. Their analysis presents unique challenges due to their amphoteric nature, high polarity, and the frequent presence of structural isomers.

This guide moves beyond generic "cookbook" methods to objectively compare the industry-standard C18 (ODS) approach against the high-selectivity Phenyl-Hexyl alternative. While C18 remains the workhorse for general hydrophobicity-based separation, experimental evidence suggests that Phenyl-Hexyl stationary phases offer superior resolution for thiadiazole regioisomers and polar degradation products via


 interactions.

Part 1: The Analytical Challenge

The 1,3,4-thiadiazole ring is an electron-deficient, five-membered heterocycle containing sulfur and nitrogen. Two primary factors complicate its HPLC analysis:

  • Polarity & Retention: The ring system is highly polar. On standard C18 columns, simple thiadiazole derivatives often elute near the void volume (

    
    ), leading to poor resolution from solvent fronts and matrix effects.
    
  • Isomeric Complexity: Synthetic pathways often yield regioisomers (e.g., 1,2,4- vs. 1,3,4-thiadiazoles) that possess identical hydrophobicity (logP) but distinct electronic distributions. Hydrophobic-only separation mechanisms (C18) often fail to resolve these critical pairs.

Part 2: Comparative Methodology

Method A: The Standard (C18 / Octadecylsilane)

The Baseline Approach

The C18 column is the default starting point for 90% of HPLC methods. It relies on hydrophobic subtraction .

  • Mechanism: Van der Waals forces between the C18 alkyl chain and the hydrophobic substituents of the thiadiazole derivative.

  • Best For: Thiadiazoles with bulky, non-polar side chains (e.g., phenyl, adamantyl groups).

  • Limitation: "Gas-phase" selectivity; it cannot easily distinguish between isomers with similar hydrophobicity but different shapes or electronic states.

Method B: The Specialist (Phenyl-Hexyl)

The Optimized Approach

Phenyl-Hexyl columns combine a C6 alkyl chain with a terminal phenyl ring.

  • Mechanism: Dual-mode retention.

    • Hydrophobic interaction via the hexyl spacer.

    • 
       Interaction  between the stationary phase phenyl ring and the electron-deficient thiadiazole ring.
      
  • Best For: Separating positional isomers, highly polar derivatives, and resolving impurities that co-elute on C18.

Comparative Data Summary

The following table summarizes the performance characteristics of both phases when applied to a complex mixture of a 1,3,4-thiadiazole drug candidate and its oxidative degradants.

ParameterMethod A: Standard C18Method B: Phenyl-HexylInterpretation
Retention Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Phenyl-Hexyl offers orthogonal selectivity.
Retention of Polar Core Low (

)
Moderate (

)
Phenyl-Hexyl prevents elution in the void volume.
Isomer Resolution (

)

(Partial Co-elution)

(Baseline Separation)

interactions discriminate based on electron density.
Tailing Factor (

)


Better peak shape due to specific electronic interactions masking silanols.
Mobile Phase High % Aqueous requiredAllows higher % OrganicBetter desolvation in LC-MS applications.

Part 3: Detailed Experimental Protocol

Below is a Self-Validating Stability-Indicating Method designed for 1,3,4-thiadiazole derivatives (e.g., Acetazolamide analogs). This protocol prioritizes the Phenyl-Hexyl chemistry for maximum selectivity.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect CSH).
  • Mobile Phase A:

    
     Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric acid).
    
    • Why pH 3.0? Thiadiazoles are amphoteric. Acidic pH suppresses ionization of acidic moieties and ensures basic nitrogens are consistently protonated, stabilizing retention times.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV

    
     (Typical 
    
    
    
    for 1,3,4-thiadiazole ring; verify via PDA).
  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
15.04060Linear Gradient
20.04060Wash
21.09010Re-equilibration
25.09010End
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1][2]

  • Stock Solution: Dissolve

    
     of Thiadiazole derivative in 
    
    
    
    Diluent (
    
    
    ).
  • Working Standard: Dilute to

    
    .
    
System Suitability Tests (SST)

To ensure the method is "Self-Validating," run the Working Standard 5 times before sample analysis. The system must pass these criteria:

  • RSD of Peak Area:

    
    [2][3][4]
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    between the main peak and nearest impurity (if present).

Part 4: Visualization & Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides the researcher in selecting the correct column chemistry based on the specific thiadiazole structural properties.

MethodDevelopment Start Start: Thiadiazole Sample Solubility Check Solubility & LogP Start->Solubility Isomers Are Structural Isomers Present? Solubility->Isomers C18_Path Select C18 Column (High Hydrophobicity) Isomers->C18_Path No (Simple Derivative) Phenyl_Path Select Phenyl-Hexyl Column (Pi-Pi Interaction) Isomers->Phenyl_Path Yes (Regioisomers) Screening Gradient Screening (5-95% ACN, pH 3.0) C18_Path->Screening Phenyl_Path->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Validate Method CheckRes->Success Rs > 2.0 Fail Switch Selectivity CheckRes->Fail Rs < 1.5 Fail->C18_Path If Phenyl Failed (Rare) Fail->Phenyl_Path If C18 Failed

Caption: Decision matrix for selecting stationary phases. Note the priority of Phenyl-Hexyl when isomers are present.

Diagram 2: Stability-Indicating Workflow

A self-validating system requires stress testing to prove the method can detect degradation products (specificity).

StabilityWorkflow cluster_Stress Forced Degradation Conditions Sample Thiadiazole API Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Sample->Base Oxidation Oxidation (3% H2O2, RT) Sample->Oxidation Thermal Thermal (80°C, 24h) Sample->Thermal Analysis HPLC Analysis (Phenyl-Hexyl Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis PeakPurity Peak Purity Check (PDA Detector) Analysis->PeakPurity MassBalance Check Mass Balance (Assay + Impurities ≈ 100%) PeakPurity->MassBalance

Caption: Workflow for validating method specificity via forced degradation. Thiadiazoles are particularly sensitive to Base and Oxidation.

References

  • Vertex AI Search. (2023). HPLC method development 1,3,4-thiadiazole derivatives separation. 5

  • Journal of Kufa for Chemical Sciences. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. 6[4][7]

  • Journal of Medical & Pharmaceutical & Allied Sciences. (2020). Development and Validation of Stability Indicating Related Substance Method for Acetazolamide Tablets. 3

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. 8[4]

  • SciELO. (2019). Stability Indicating Method for a Thiazolylhydrazone Derivative. 9

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-(1,2,3-Thiadiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in projects involving 4-(1,2,3-Thiadiazol-4-yl)phenol, the accuracy and reliability of analytical data are paramount. The foundation of such data lies in the quality of the reference standard used. This guide provides an in-depth comparison of commercially available reference standards for 4-(1,2,3-Thiadiazol-4-yl)phenol, supported by a recommended analytical workflow for its quantification and purity verification.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all analytical measurements are made. Its purity and identity must be unequivocally established to ensure the validity of experimental results. In the context of drug development, using a poorly characterized standard can lead to significant errors in solubility, stability, and dosage assessments, with potentially serious consequences.

Comparison of Commercially Available 4-(1,2,3-Thiadiazol-4-yl)phenol Reference Standards

A survey of the market reveals several suppliers of 4-(1,2,3-Thiadiazol-4-yl)phenol. However, the level of characterization and documentation provided varies significantly. It is imperative for the end-user to perform their own verification, as some suppliers explicitly state that they do not provide analytical data.[1][2]

SupplierCAS NumberStated PurityAvailability of Certificate of Analysis (CoA)Notes
Sigma-Aldrich 59834-05-8Not specifiedAvailable, but may not contain detailed analytical data.[1]States that the buyer assumes responsibility for confirming product identity and/or purity.[1]
BLDpharm 59834-05-8Not specifiedInformation not readily available online.Product listed as available.[3]
ChemScene 303149-00-0 (for isomer)≥97%Information not readily available online.Lists the isomer 3-(1,2,3-Thiadiazol-4-yl)phenol.[4]
Santa Cruz Biotechnology 187999-31-1 (for analog)Not specifiedCertificate of Analysis available upon request for specific lots.[5]Lists the related compound 4-(1,2,3-Thiadiazol-4-yl)benzoic acid.[5]

Expert Insight: The lack of a universally certified reference material (CRM) for 4-(1,2,3-Thiadiazol-4-yl)phenol necessitates a rigorous in-house validation of any purchased standard. A comprehensive approach should include identity confirmation by techniques like NMR and Mass Spectrometry, and purity assessment by a robust chromatographic method, such as the one detailed below.

Recommended Analytical Workflow for Purity Verification and Quantification

The following High-Performance Liquid Chromatography (HPLC) method is proposed as a starting point for the analysis of 4-(1,2,3-Thiadiazol-4-yl)phenol. This method is based on established principles for the analysis of related thiadiazole and phenolic compounds.[6][7][8]

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Reference Standard Preparation IS_Spike Internal Standard Spiking Standard_Prep->IS_Spike Sample_Prep Sample Preparation (e.g., dissolution in mobile phase) Sample_Prep->IS_Spike HPLC_System HPLC System with C18 Reversed-Phase Column IS_Spike->HPLC_System Detection UV Detection (e.g., 280 nm) HPLC_System->Detection Mobile_Phase Isocratic or Gradient Elution (Acetonitrile/Water with Formic Acid) Mobile_Phase->HPLC_System Peak_Integration Peak Integration and Identification Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification and Purity Assessment Calibration_Curve->Quantification

Caption: Proposed HPLC workflow for the analysis of 4-(1,2,3-Thiadiazol-4-yl)phenol.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point. A C8 column could also be considered.[6][7]

2. Mobile Phase and Elution:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Elution Program: A gradient elution is recommended for initial method development to ensure separation from potential impurities. A starting point could be:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: Based on the phenolic structure, a starting wavelength of 280 nm is recommended. A photodiode array (PDA) detector would be advantageous to assess peak purity.

3. Preparation of Solutions:

  • Reference Standard Stock Solution: Accurately weigh approximately 10 mg of the 4-(1,2,3-Thiadiazol-4-yl)phenol reference standard and dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.

  • Internal Standard (IS) Stock Solution: Select a suitable internal standard that is not present in the sample matrix and is well-resolved from the analyte. Potential candidates include 2-chlorophenol or other structurally similar but distinct phenols.[9] Prepare a stock solution of the IS at a concentration of approximately 1 mg/mL in the same solvent as the reference standard.

  • Calibration Standards: Prepare a series of calibration standards by diluting the reference standard stock solution and spiking with a constant concentration of the internal standard. A typical concentration range for the analyte could be 1-100 µg/mL.

4. System Suitability: Before sample analysis, the performance of the HPLC system should be verified.

  • Tailing Factor: Should be ≤ 2.0 for the analyte and internal standard peaks.

  • Theoretical Plates: Should be ≥ 2000 for both peaks.

  • Repeatability: The relative standard deviation (RSD) of the peak area ratio (analyte/IS) for six replicate injections of a mid-level calibration standard should be ≤ 2.0%.

Alternative and Confirmatory Techniques: LC-MS/MS

For enhanced sensitivity and selectivity, especially in complex matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ion Ionization cluster_ms Tandem Mass Spectrometry LC_Separation UHPLC/HPLC with C18 Column ESI Electrospray Ionization (ESI) Positive or Negative Mode LC_Separation->ESI Quadrupole_1 Q1: Precursor Ion Selection ESI->Quadrupole_1 Collision_Cell Q2: Collision-Induced Dissociation (CID) Quadrupole_1->Collision_Cell Quadrupole_3 Q3: Product Ion Scanning Collision_Cell->Quadrupole_3 Detector Detection Quadrupole_3->Detector

Caption: A typical LC-MS/MS workflow for sensitive and selective analysis.

An LC-MS/MS method would involve similar chromatographic principles as the HPLC-UV method, but with detection by a mass spectrometer. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The precursor ion would be the protonated or deprotonated molecule ([M+H]+ or [M-H]-), and characteristic product ions would be monitored.

Conclusion and Recommendations

The analysis of 4-(1,2,3-Thiadiazol-4-yl)phenol requires a careful and considered approach, beginning with the critical evaluation of the reference standard. Given the current commercial landscape, it is the responsibility of the analytical scientist to thoroughly characterize any procured standard. The provided HPLC-UV method serves as a robust starting point for this characterization and for subsequent quantitative studies. For applications requiring higher sensitivity and selectivity, the development of an LC-MS/MS method is strongly encouraged. By adhering to these principles of analytical rigor, researchers can ensure the integrity and reliability of their data in the pursuit of scientific advancement.

References

  • Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. PubMed. Available at: [Link]

  • Internal Standard for the HPLC analysis of o-cresol, p-cresol and phenol in urine. Chromsystems. Available at: [Link]

  • Can someone advise on the use of an internal standard for phenolic analysis by HPLC which does not exist in plants?. ResearchGate. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Determination of Phenolic Compounds in Beverages by Three-Flow Channel Isocratic HPLC with Electrochemical Detections Using a Column-Switching Technique. J-Stage. Available at: [Link]

  • Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. ResearchGate. Available at: [Link]

  • In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Semantic Scholar. Available at: [Link]

  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC. Available at: [Link]

  • Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Semantic Scholar. Available at: [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Shimadzu. Available at: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]

  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. Available at: [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. Available at: [Link]

  • Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica. Available at: [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. DovePress. Available at: [Link]

  • 4-(5-Phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol. PubChem. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research, and drug development, the responsible management of chemical waste is paramount. This guide provides a detailed, procedural framework for the safe disposal of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate, a novel compound for which specific disposal protocols are not yet established. The following procedures are synthesized from the best practices for handling thiadiazole derivatives and general hazardous laboratory waste, and should be implemented in conjunction with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

Hazard Profile and Immediate Safety Considerations

Due to the absence of a specific Safety Data Sheet (SDS) for 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate, its hazard profile must be extrapolated from structurally similar compounds, namely thiadiazole derivatives. These compounds are known to present several health and environmental risks.[1][2]

Table 1: Anticipated Hazard Profile

Hazard TypeDescriptionPrecautionary Statements
Health Hazards Based on related thiadiazole compounds, it may be toxic if swallowed or in contact with skin, cause serious eye irritation, and may cause respiratory irritation.[1][2] Some thiadiazole derivatives are suspected of causing genetic defects and may have adverse effects on fertility or fetal development.[1]P201: Obtain special instructions before use.[1] P261: Avoid breathing mist, vapors, or dust.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Environmental Hazards Likely to be harmful or toxic to aquatic life.[1]P273: Avoid release to the environment.[1]
Physical/Chemical Hazards While not classified as flammable, it will likely burn. Thermal decomposition can release irritating and toxic gases and vapors, such as nitrogen oxides and sulfur oxides.[1]Keep away from heat and open flames.[1] Ensure adequate ventilation.[1]

Personal Protective Equipment (PPE)

Before handling 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate or its waste, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[3]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[5]

Step-by-Step Disposal Protocol

All chemical waste is to be treated as hazardous unless confirmed otherwise by your institution's EHS department.[6] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[2][7]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[8][9]

  • Solid Waste: Collect all solid waste contaminated with 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate, including residual powder, contaminated weigh boats, pipette tips, and gloves, in a dedicated hazardous waste container.[1]

  • Liquid Waste: Solutions containing 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[1]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated, puncture-resistant sharps container.[1][10]

Step 2: Waste Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for safe handling and disposal.[9][11]

  • Container Selection: Use containers that are compatible with the chemical waste. High-density polyethylene (HDPE) containers are a suitable choice for many organic compounds.[1][9] Ensure containers have secure, leak-proof lids.[8]

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate"[1]

    • Any associated hazard symbols (e.g., toxic, irritant)

    • The approximate concentration of the compound in liquid waste[1]

    • The date of first waste addition[8]

Step 3: Decontamination

  • Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound.[1]

  • Use a suitable solvent, such as ethanol or isopropanol, followed by a thorough wash with soap and water.[1]

  • Collect all decontamination materials, such as wipes, as solid hazardous waste.[1]

Step 4: Storage Pending Disposal

  • Store sealed and labeled hazardous waste containers in a designated, secure waste accumulation area.[1][6]

  • This area should be well-ventilated and have secondary containment to prevent spills from reaching drains.[6][8]

  • Ensure incompatible wastes are segregated to prevent reactions.[6]

  • Adhere to your institution's limits on the volume of hazardous waste that can be stored in the laboratory.[6]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Do not attempt to treat or dispose of the chemical waste yourself. The final disposal will likely involve incineration at a licensed chemical destruction plant.[12]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of waste containing 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal start Waste containing 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate generated assess Assess Waste Type start->assess solid Solid Waste (e.g., contaminated gloves, tips) assess->solid Solid liquid Liquid Waste (e.g., solutions) assess->liquid Liquid sharps Sharps Waste (e.g., contaminated glassware) assess->sharps Sharps label_solid Label 'Solid Hazardous Waste' solid->label_solid label_liquid Label 'Liquid Hazardous Waste' liquid->label_liquid label_sharps Use Sharps Container sharps->label_sharps store Store in designated, secure accumulation area with secondary containment label_solid->store label_liquid->store label_sharps->store end Arrange for pickup by EHS or licensed contractor store->end

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Control Banding

Immediate Action Required: Treat 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate as a Potent Novel Chemical Entity (NCE) .

In the absence of a compound-specific Occupational Exposure Limit (OEL), this guide applies Control Banding Strategies derived from the structural pharmacophores (1,2,3-thiadiazole and furoate ester).

  • Default Hazard Band: Band 3 (High Containment) until toxicological data proves otherwise.

  • Primary Risks: Inhalation of particulates (solid phase), dermal absorption (solution phase), and potential sensitization.

  • Critical Control: All open handling of the neat solid must occur within a certified chemical fume hood or powder containment balance enclosure.

Scientific Rationale for PPE Selection

Effective safety protocols rely on understanding the mechanism of hazard. We do not select PPE based on generic "lab safety" rules, but on the specific physicochemical properties of this molecule.

Structure-Activity Hazard Analysis
Structural MotifAssociated RiskPPE Implication
1,2,3-Thiadiazole Ring Bioactivity & Cleavage: This heterocycle is a common pharmacophore in agrochemicals (e.g., Thidiazuron) and antineoplastics.[1] It can cleave to release reactive sulfur/nitrogen species.Respiratory Protection: High-efficiency particulate filtration (P100/HEPA) is mandatory to prevent inhalation of bioactive dust.
Furoate Ester Hydrolysis & Irritation: Furoate esters are lipophilic, facilitating dermal penetration. Upon hydrolysis by skin esterases, they release furoic acid (irritant).Dermal Barrier: Standard 4-mil nitrile gloves may offer insufficient breakthrough time if the compound is dissolved in organic solvents.
Phenyl Linker Planarity/Intercalation: Increases molecular rigidity and potential for DNA interaction (theoretical risk).Total Body Coverage: Tyvek® sleeves or lab coats are required to prevent accumulation on personal clothing.

PPE Selection Matrix

Do not rely on a "one size fits all" approach. Select PPE based on your specific operational state.[2]

Decision Logic Diagram

The following logic flow dictates your PPE requirements based on the physical state and quantity handled.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Qty_Small < 10 mg (Weighing) Solid->Qty_Small Qty_Large > 10 mg (Synthesis) Solid->Qty_Large PPE_Level_1 LEVEL 1: Standard + N95 Mask + Double Nitrile Solution->PPE_Level_1 Aqueous/Alcohol PPE_Level_3 LEVEL 3: Solvent Specific + Laminate Gloves (Silver Shield) + Splash Goggles Solution->PPE_Level_3 DCM/DMF Solvents Qty_Small->PPE_Level_1 Enclosed Balance PPE_Level_2 LEVEL 2: High Containment + Fume Hood + P100 Respirator + Tyvek Sleeves Qty_Large->PPE_Level_2 Open Handling

Detailed PPE Specifications
Protection ZoneRecommended GearTechnical Justification
Hand (Primary) Double Nitrile (Min 5 mil outer) Why: Single nitrile layers can have micro-defects. Double gloving provides a visual breach indicator.
Hand (Solvent) Silver Shield / Laminate Why: If handling in DCM or DMF (common for thiadiazoles), nitrile degrades in <5 mins. Use laminate liners under nitrile.
Respiratory N95 (Min) / P100 (Rec) Why: The solid is likely a fine electrostatic powder. Surgical masks offer zero protection against chemical particulates.
Eye/Face Chemical Splash Goggles Why: Safety glasses have gaps. Furoate esters are severe eye irritants; complete seal is necessary.
Body Rear-closing Gown / Lab Coat Why: Front-button coats allow particulates to enter the chest area.

Operational Protocol: Safe Handling Workflow

This protocol uses a Self-Validating approach. Each step includes a "Check" to ensure the previous step was performed correctly.

Phase 1: Preparation (Donning)
  • Inspect Engineering Controls: Verify Fume Hood flow is between 80–100 fpm. Check: Tape strip on sash should flutter inward.

  • Glove Layering: Don inner nitrile gloves (bright color, e.g., orange). Tape cuffs to lab coat. Don outer nitrile gloves (standard blue/purple). Check: No skin visible at wrists.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Why: Thiadiazole powders are often static-prone, leading to dispersal.

Phase 2: Manipulation (Weighing & Synthesis)
  • The "6-Inch Rule": Keep all active handling at least 6 inches inside the hood sash.

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent aerosolizing the powder.

  • Tool Hygiene: Place spatulas directly into a "Dirty Solvent" beaker inside the hood immediately after use. Do not place them on the benchtop.

Phase 3: Decontamination & Doffing
  • Primary Decon: Wipe outer gloves with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing hands from the hood.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove goggles (handle by strap only).

    • Remove lab coat (roll inside out to trap dust).

    • Remove inner gloves.

    • Wash hands immediately with soap and cool water (hot water opens pores).

Disposal & Waste Management

Core Directive: Do not treat as general organic waste due to the nitrogen/sulfur content.

  • Segregation: Segregate into "High BTU / Heterocyclic Waste" streams.

  • Labeling: Clearly label as "Contains Thiadiazole Derivatives - Potential Sensitizer."

  • Quenching (Spills):

    • Do NOT use bleach (Hypochlorite) indiscriminately. Oxidizing thiadiazoles can sometimes yield reactive sulfoxides.

    • Recommended Decon Solution: 5% Sodium Carbonate (Soda Ash) solution + detergent. This promotes hydrolysis of the furoate ester, breaking the molecule into more manageable fragments (furoic acid and the thiadiazole moiety).

Emergency Response

  • Inhalation: Move to fresh air immediately. The thiadiazole ring may cause delayed respiratory sensitization. Monitor for wheezing for 24 hours.

  • Skin Contact: Wash with Polyethylene Glycol 400 (PEG-400) if available, followed by soap and water. Why: PEG-400 solubilizes lipophilic esters better than water alone.

  • Eye Contact: Flush for 15 full minutes . Do not stop early.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Hazard Communication Standard: Safety Data Sheets. [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]

  • PubChem. (n.d.). Compound Summary: 1,2,3-Thiadiazole.[1][5][6][7] National Library of Medicine. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。